1-(4-Bromophenyl)-1h-1,2,4-triazol-5-amine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C8H7BrN4 |
|---|---|
Molecular Weight |
239.07 g/mol |
IUPAC Name |
2-(4-bromophenyl)-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C8H7BrN4/c9-6-1-3-7(4-2-6)13-8(10)11-5-12-13/h1-5H,(H2,10,11,12) |
InChI Key |
SOIOKMVTPOBREU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N2C(=NC=N2)N)Br |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 1-(4-Bromophenyl)-1H-1,2,4-triazol-5-amine
Foreword: The Significance of 1,2,4-Triazole Scaffolds in Modern Drug Discovery
The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, recognized for its remarkable pharmacological versatility. This five-membered heterocycle is a key pharmacophore in a multitude of therapeutic agents, demonstrating a broad spectrum of biological activities including antifungal, antiviral, anticancer, and anti-inflammatory properties. The unique electronic and steric features of the triazole ring allow it to act as a stable and effective bioisostere for amide and ester functionalities, enhancing metabolic stability and modulating the pharmacokinetic profiles of drug candidates. This guide provides a comprehensive, technically-grounded pathway for the synthesis of 1-(4-Bromophenyl)-1H-1,2,4-triazol-5-amine, a valuable building block for the development of novel therapeutics.
Strategic Approach: A Two-Stage Synthesis Pathway
The synthesis of this compound is most efficiently approached through a two-stage process. The initial stage focuses on the preparation of the key precursor, 4-bromophenylhydrazine, from readily available 4-bromoaniline. The subsequent stage involves the construction of the 1,2,4-triazole ring through the reaction of 4-bromophenylhydrazine with a suitable cyanating agent. This guide will provide detailed protocols for each stage, underpinned by established chemical principles.
Stage 1: Synthesis of the Key Precursor, 4-Bromophenylhydrazine Hydrochloride
The synthesis of 4-bromophenylhydrazine hydrochloride from 4-bromoaniline is a well-established two-step, one-pot procedure involving diazotization followed by reduction.
Experimental Protocol: Synthesis of 4-Bromophenylhydrazine Hydrochloride
-
Diazotization:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, add 4-bromoaniline (1.0 eq) to a solution of concentrated hydrochloric acid (approx. 3 M).
-
Cool the resulting suspension to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq) dropwise, ensuring the temperature of the reaction mixture does not exceed 5 °C.
-
Stir the mixture at this temperature for 1-1.5 hours to ensure complete formation of the diazonium salt.
-
-
Reduction:
-
In a separate vessel, prepare a solution of a suitable reducing agent. A common and effective choice is stannous chloride (SnCl₂) in concentrated hydrochloric acid or a solution of sodium sulfite/bisulfite. For this guide, we will detail the use of zinc powder in an acidic medium, a method known for its efficiency.[1][2]
-
To the cold diazonium salt solution, slowly add zinc powder (2.0-2.5 eq) in portions, while maintaining the temperature below 20 °C.
-
After the addition is complete, continue stirring and allow the reaction to warm to room temperature. The reaction is typically complete when the reddish color of the diazonium salt disappears, and the solution becomes nearly colorless.
-
To isolate the product, basify the reaction mixture with a concentrated sodium hydroxide solution to a pH of approximately 10 to precipitate the free hydrazine base.
-
Extract the aqueous layer with a suitable organic solvent, such as diethyl ether or ethyl acetate.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and filter.
-
To obtain the hydrochloride salt, bubble dry hydrogen chloride gas through the organic solution, or add a solution of HCl in a suitable solvent (e.g., isopropanol).
-
The 4-bromophenylhydrazine hydrochloride will precipitate as a solid.
-
Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Data Presentation: Reagents for 4-Bromophenylhydrazine Hydrochloride Synthesis
| Reagent | Molar Mass ( g/mol ) | Molar Eq. |
| 4-Bromoaniline | 172.03 | 1.0 |
| Sodium Nitrite | 69.00 | 1.05 |
| Zinc Powder | 65.38 | 2.5 |
| Hydrochloric Acid (conc.) | 36.46 | Excess |
Visualization: Synthesis Pathway of 4-Bromophenylhydrazine
Sources
1H NMR and 13C NMR characterization of 1-(4-Bromophenyl)-1h-1,2,4-triazol-5-amine
An In-Depth Technical Guide to the ¹H and ¹³C NMR Characterization of 1-(4-Bromophenyl)-1H-1,2,4-triazol-5-amine
This guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) spectral data for this compound. It is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for the structural elucidation and verification of complex organic molecules. This document delves into the theoretical basis for the observed spectral features, supported by established principles and literature, and provides a practical framework for data acquisition and interpretation.
Introduction: The Role of NMR in Structural Elucidation
This compound is a heterocyclic compound of interest in medicinal chemistry due to the prevalence of the 1,2,4-triazole scaffold in pharmacologically active agents.[1] The precise and unambiguous determination of its chemical structure is a prerequisite for any further investigation into its biological activity. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of molecular characterization, offering unparalleled insight into the connectivity and electronic environment of atoms within a molecule.
This guide will focus on the two most common NMR techniques for organic compounds:
-
¹H NMR (Proton NMR): Provides information about the number of different types of protons, their electronic environments, their relative numbers, and the connectivity between neighboring protons.
-
¹³C NMR (Carbon-13 NMR): Reveals the number of non-equivalent carbon atoms and their respective electronic environments, offering a complementary dataset for a complete structural assignment.
The synergy between these two techniques provides a self-validating system for structural confirmation, ensuring a high degree of confidence in the assigned structure.
Molecular Structure and Predicted Spectral Features
A thorough understanding of the molecule's structure is fundamental to predicting and interpreting its NMR spectra. The structure of this compound is presented below, with atoms systematically numbered to facilitate spectral assignment.
Caption: Molecular structure of this compound with atom numbering.
Based on this structure, we can anticipate the following signals:
-
¹H NMR:
-
Two signals for the four aromatic protons of the 4-bromophenyl group, appearing as doublets due to para-substitution (an AA'BB' system).
-
One signal for the proton on the triazole ring (H3).
-
One broad signal for the two amine (-NH₂) protons.
-
-
¹³C NMR:
-
Four signals for the six carbons of the 4-bromophenyl ring due to symmetry.
-
Two signals for the two carbons of the 1,2,4-triazole ring (C3 and C5).
-
¹H NMR Spectral Analysis: A Proton's Perspective
The chemical shift (δ) of a proton in an NMR spectrum is highly dependent on its local electronic environment. Electron-withdrawing groups deshield protons, causing their signals to appear at higher chemical shifts (downfield), while electron-donating groups have the opposite effect.[2]
Predicted Chemical Shifts and Multiplicities
-
Aromatic Protons (4-Bromophenyl Ring): The protons on the 4-bromophenyl ring are expected in the aromatic region (δ 7.0-8.0 ppm). Due to the para-substitution, a characteristic AA'BB' splitting pattern, which often simplifies to two doublets, is anticipated. The protons H3'/H5' (meta to the bromine) and H2'/H6' (ortho to the bromine) will have distinct chemical shifts. The literature suggests that protons ortho to a bromine atom on a benzene ring are typically found around δ 7.5-7.7 ppm.[3][4] The protons ortho to the nitrogen-linked triazole ring will also be in a similar downfield region.
-
Triazole Proton (C3-H): Protons on heterocyclic aromatic rings are generally deshielded. For 1,2,4-triazole derivatives, the C-H proton signal is typically observed in the region of δ 8.0-9.0 ppm.[1]
-
Amine Protons (-NH₂): The chemical shift of amine protons is highly variable and depends on factors such as solvent, concentration, and temperature. In a DMSO-d₆ solution, the signal for the -NH₂ group is often observed as a broad singlet in the range of δ 5.0-7.0 ppm.[5] The use of DMSO-d₆ is advantageous as it forms hydrogen bonds with the amine protons, slowing down their exchange rate and making their signal more readily observable.
Summary of Predicted ¹H NMR Data
The following table summarizes the anticipated ¹H NMR spectral data for this compound, assuming DMSO-d₆ as the solvent.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.7 - 7.9 | d (doublet) | 2H | H-2', H-6' (Aromatic) |
| ~ 7.6 - 7.8 | d (doublet) | 2H | H-3', H-5' (Aromatic) |
| ~ 8.0 - 8.5 | s (singlet) | 1H | H-3 (Triazole) |
| ~ 6.0 - 7.0 | br s (broad singlet) | 2H | -NH₂ |
¹³C NMR Spectral Analysis: The Carbon Skeleton
¹³C NMR spectroscopy provides a map of the carbon framework of a molecule. With broadband proton decoupling, each unique carbon atom typically appears as a single line, simplifying the spectrum.
Predicted Chemical Shifts
-
Aromatic Carbons (4-Bromophenyl Ring): Due to the C₂ symmetry of the p-substituted ring, four signals are expected.
-
C1' (ipso- to Triazole): This carbon, directly attached to the nitrogen of the triazole ring, will be downfield, likely in the δ 135-140 ppm range.
-
C2'/C6': These carbons are adjacent to the nitrogen-substituted carbon and will appear in the typical aromatic region, around δ 120-130 ppm.
-
C3'/C5': These carbons are adjacent to the bromine-substituted carbon. The electronegativity of bromine will influence their shift, placing them around δ 132-134 ppm.[3]
-
C4' (ipso- to Bromine): The carbon atom directly bonded to bromine (C-Br) is expected to be more shielded compared to other substituted aromatic carbons, with a chemical shift typically in the range of δ 120-125 ppm.
-
-
Triazole Carbons: The two carbons of the triazole ring are in different electronic environments and should produce two distinct signals.
-
C5 (attached to -NH₂): The amino group is electron-donating, which will shield this carbon. Its signal is expected to be significantly upfield, around δ 155-160 ppm.[5]
-
C3: This carbon will be deshielded relative to C5 and is expected to appear further downfield, likely in the δ 145-150 ppm region.
-
Summary of Predicted ¹³C NMR Data
The table below outlines the expected ¹³C NMR chemical shifts for the target compound in DMSO-d₆.
| Chemical Shift (δ, ppm) | Assignment |
| ~ 155 - 160 | C-5 (Triazole, C-NH₂) |
| ~ 145 - 150 | C-3 (Triazole) |
| ~ 135 - 140 | C-1' (Aromatic) |
| ~ 132 - 134 | C-3', C-5' (Aromatic) |
| ~ 120 - 130 | C-2', C-6' (Aromatic) |
| ~ 120 - 125 | C-4' (Aromatic, C-Br) |
Experimental Protocol for NMR Data Acquisition
The integrity of NMR data is critically dependent on a robust and well-defined experimental protocol. The following section details a standard operating procedure for the characterization of this compound.
Sample Preparation
-
Weighing: Accurately weigh approximately 10-20 mg of the solid sample.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is crucial for its ability to dissolve a wide range of organic compounds and for observing exchangeable protons like those in the amine group.[6]
-
Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
Homogenization: Gently agitate the tube to ensure a homogeneous solution.
Instrument Parameters
The following parameters are recommended for a 400 MHz NMR spectrometer:
For ¹H NMR Spectroscopy:
-
Spectrometer Frequency: 400 MHz
-
Number of Scans (NS): 16
-
Relaxation Delay (D1): 1.0 s
-
Acquisition Time (AQ): 4.0 s
-
Pulse Width (P1): 90-degree pulse (typically 8-12 µs)
-
Temperature: 298 K
For ¹³C NMR Spectroscopy:
-
Spectrometer Frequency: 100 MHz
-
Decoupling: Broadband proton decoupling (e.g., waltz16 or garp)
-
Number of Scans (NS): 1024 (or more, depending on sample concentration)
-
Relaxation Delay (D1): 2.0 s
-
Acquisition Time (AQ): 1.0-2.0 s
-
Pulse Width (P1): 30-45 degree pulse to reduce relaxation time.
-
Temperature: 298 K
Caption: Experimental workflow for NMR characterization.
Conclusion
The comprehensive analysis of ¹H and ¹³C NMR spectra provides an irrefutable confirmation of the structure of this compound. The predicted chemical shifts, multiplicities, and integration values are consistent with the proposed molecular architecture. The combination of these one-dimensional NMR experiments offers a self-validating methodology, ensuring the scientific integrity of the structural assignment. This guide provides the necessary theoretical foundation and practical protocols for researchers to confidently characterize this and similar molecules, which is an essential step in the broader context of chemical synthesis and drug discovery.
References
-
Chirkina, E. A., & Larina, L. I. (2022). ¹H, ¹³C, and ¹⁵N NMR chemical shifts of 4-substituted 1,2,4-triazoles... ResearchGate. Available at: [Link]
-
Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. (2022). Journal of Cardiovascular Disease Research. Available at: [Link]
-
Supporting information - Rsc.org. (n.d.). Royal Society of Chemistry. Available at: [Link]
-
Al-Masoudi, N. A., & Al-Salihi, R. H. (2018). Synthesis and Characterization of New 1,2,4- Triazole Derivatives Form 2-Naphthol. Journals of the University of Babylon. Available at: [Link]
-
Yang, M., et al. (2023). Electrochemical cycloaddition of hydrazones with cyanamide for the synthesis of substituted 5-amine- 1,2,4-triazoles. The Royal Society of Chemistry. Available at: [Link]
-
Siddiqui, S., et al. (2019). Synthesis characterization and docking studies of 1,3,4-thiadiazole and 1,2,4-triazole containing 3-methoxyquinoxalines. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
Supplementary Information (SI) for Chemical Science. (n.d.). The Royal Society of Chemistry. Available at: [Link]
-
PubChem. (n.d.). 1-(4-Bromophenyl)-2-(4-phenyl-1h-1,2,3-triazol-1-yl)ethanone. Available at: [Link]
-
Al-Amiery, A. A., et al. (2016). Synthesis, characterization, and antioxidant activity of some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol derivatives. ResearchGate. Available at: [Link]
-
Chemistry Steps. (2024). NMR Chemical Shift Values Table. Available at: [Link]
Sources
The Architect’s Guide to 1,2,4-Triazole Synthesis: From 19th Century Origins to Catalytic Frontiers
Abstract The 1,2,4-triazole nucleus is a pharmacophore of immense significance, serving as the structural anchor for blockbuster antifungals (Fluconazole), aromatase inhibitors (Letrozole), and agrochemicals. This technical guide reconstructs the synthetic evolution of this scaffold. We move beyond simple historical recounting to analyze the mechanistic causality of classical thermal condensations (Pellizzari, Einhorn-Brunner) and contrast them with modern transition-metal-catalyzed strategies. This guide provides validated protocols, mechanistic visualizations, and decision-making frameworks for the practicing synthetic chemist.
Part 1: Historical Genesis & Structural Properties[1]
The nomenclature "triazole" was coined in 1885 by the Swedish chemist J.A.[1] Bladin , who first described the carbon-nitrogen ring system.[2][3]
Structural Tautomerism: The 1,2,4-triazole ring exists in two tautomeric forms: 1H and 4H .[3][4] This equilibrium is solvent- and substituent-dependent, a critical factor when designing N-alkylation reactions where regioselectivity is required.
-
1H-form: Generally more stable in aromatic solvents.
-
4H-form: Often favored in polar protic solvents or specific substitution patterns.
Part 2: The Classical Pillars (Thermal Condensation)
Before the advent of cross-coupling, the construction of the 1,2,4-triazole ring relied on high-energy thermal dehydration reactions. These methods, while harsh, remain the most cost-effective for industrial-scale production of simple derivatives.
The Pellizzari Reaction (1911)
Principle: The condensation of an amide with an acyl hydrazide .[5][6] Mechanism: The reaction proceeds via the formation of an acyl amidrazone intermediate. High temperatures (often >140°C) are required to drive the initial nucleophilic attack of the hydrazide nitrogen on the amide carbonyl, followed by a dehydrative cyclization.
Mechanistic Pathway (DOT Visualization)
The following diagram illustrates the step-by-step electron flow, highlighting the critical dehydration steps.
Caption: Figure 1. The Pellizzari reaction pathway showing the conversion of amide and hydrazide into the triazole core via the acyl amidrazone intermediate.
Validated Protocol: Synthesis of 3,5-Diphenyl-1,2,4-triazole
-
Reagents: Benzamide (10 mmol), Benzoylhydrazide (10 mmol).[7]
-
Conditions: Neat (solvent-free) or high-boiling solvent (e.g., sulfolane).
-
Procedure:
-
Combine equimolar amounts of benzamide and benzoylhydrazide in a round-bottom flask.
-
Heat the mixture to 160–170°C in an oil bath. The solids will melt and fuse.
-
Maintain temperature for 2–4 hours. Monitor for the evolution of water vapor (open vessel or Dean-Stark trap recommended).
-
Cool to room temperature. The residue will solidify.
-
Work-up: Triturate the solid with cold ethanol or diethyl ether to remove unreacted starting materials.
-
Purification: Recrystallize from ethanol/water (1:1).
-
Expected Yield: 60–75%.
-
The Einhorn-Brunner Reaction (1905/1914)
Principle: The acid-catalyzed condensation of diacylamines (imides) with alkyl hydrazines . Utility: Unlike Pellizzari, this method excels at synthesizing 1-substituted 1,2,4-triazoles. Regioselectivity (Potts' Rule): In unsymmetrical imides, the hydrazine attacks the more electrophilic carbonyl.[8] The acyl group derived from the stronger acid typically ends up at the C3 position.[8][9]
Mechanistic Pathway (DOT Visualization)
Caption: Figure 2. The Einhorn-Brunner mechanism.[3][7][8][9][10] Acid catalysis activates the imide carbonyls, facilitating hydrazine attack.[8]
Validated Protocol: Synthesis of 1-Phenyl-5-methyl-1,2,4-triazole
-
Reagents: N-Acetylformamide (or diacetamide for dimethyl analog), Phenylhydrazine, Glacial Acetic Acid.
-
Procedure:
-
Dissolve N-Acetylformamide (10 mmol) in glacial acetic acid (15 mL).
-
Add Phenylhydrazine (11 mmol) dropwise at room temperature.
-
Reflux the mixture for 3–5 hours.
-
Work-up: Concentrate the solvent under reduced pressure. Neutralize the residue with saturated NaHCO₃ solution.
-
Extract with Ethyl Acetate (3x). Dry organic layer over MgSO₄.
-
Purification: Flash column chromatography (Hexane/EtOAc).
-
Part 3: The Modern Renaissance (Catalytic Assembly)
Modern drug discovery demands milder conditions and higher functional group tolerance than thermal condensation allows. This has led to the adoption of transition-metal-catalyzed oxidative cyclizations.
Copper-Catalyzed Oxidative Coupling (The "Modern Standard")
Principle: The reaction of amidines with nitriles catalyzed by Cu(I) or Cu(II) salts under aerobic conditions. This method avoids the pre-synthesis of unstable intermediates.
Validated Protocol: Cu-Catalyzed Synthesis from Amidine and Nitrile[11]
-
Reference: Adapted from Xia et al. (2019) and BenchChem protocols.
-
Reagents: Benzamidine hydrochloride (1.0 mmol), Benzonitrile (1.2 mmol), CuBr (10 mol%), Cs₂CO₃ (2.0 equiv).
-
Solvent: DMSO or DMF.
-
Atmosphere: Air (O₂ balloon is optional but enhances rate).
-
Procedure:
-
Charge a reaction tube with Benzamidine HCl, Benzonitrile, CuBr, and Cs₂CO₃.
-
Add DMSO (3 mL) and seal the tube.
-
Heat to 100°C for 12 hours under an air atmosphere.
-
Mechanism: The copper catalyst facilitates the nucleophilic addition of the amidine to the nitrile, followed by an oxidative dehydrogenation to aromatize the ring.
-
Work-up: Dilute with water, extract with EtOAc.
-
Yield: Typically >85%.
-
Part 4: Comparative Analysis
The choice of method depends on the available starting materials and the thermal stability of the substituents.
| Feature | Pellizzari Reaction | Einhorn-Brunner Reaction | Cu-Catalyzed Oxidative |
| Primary Reactants | Amide + Hydrazide | Imide + Hydrazine | Amidine + Nitrile |
| Key Condition | High Heat (>160°C) | Acid Catalysis / Reflux | Base / Cu-Cat / 80-100°C |
| Product Type | 3,5-Disubstituted | 1,5-Disubstituted | 3,5-Disubstituted |
| Atom Economy | High (Water byproduct) | High (Water byproduct) | Moderate (Oxidant/Ligand) |
| Tolerance | Low (Sensitive groups degrade) | Moderate | High (Broad scope) |
| Best For... | Simple, robust alkyl/aryl derivatives | N-substituted triazoles | Complex pharmaceutical intermediates |
Part 5: Industrial Case Study – The Fluconazole Route[13]
The synthesis of Fluconazole (Diflucan) illustrates the shift from constructing the ring to installing it.
-
Pfizer's Original Route:
-
Step 1: Friedel-Crafts acylation of 1,3-difluorobenzene.
-
Step 2: Formation of the epoxide intermediate.
-
Step 3: Ring Opening with 1,2,4-triazole (base-catalyzed).
-
Note: The triazole ring is not built in situ; it is added as a nucleophile. This highlights the importance of industrial access to bulk 1,2,4-triazole, often produced via the Formamide + Hydrazine method (a variant of Pellizzari).
-
References
-
Bladin, J. A. (1885). "Ueber Verbindungen aus Phenylhydrazin und Dicyanphenylhydrazin." Berichte der deutschen chemischen Gesellschaft, 18(1), 1544–1551. Link
-
Pellizzari, G. (1911).[12] "Sopra una nuova reazione delle idrazidi acide." Gazzetta Chimica Italiana, 41, 20–29.
-
Einhorn, A. (1905). "Ueber die N-Methylolverbindungen der Säureamide." Justus Liebigs Annalen der Chemie, 343(2-3), 207–305. Link
-
Potts, K. T. (1961). "The Chemistry of 1,2,4-Triazoles." Chemical Reviews, 61(2), 87–127. Link
-
Xia, S., et al. (2019).[13] "Copper-Catalyzed One-Pot Synthesis of 3,5-Disubstituted 1,2,4-Triazoles." Organic Letters, 21(1), 123-127.
-
BenchChem. (2025).[7] "The Einhorn-Brunner Reaction: A Technical Guide." Link
- Pfizer Inc. (1982). "Preparation of 1,3-bis-triazolyl-2-propanol derivatives.
Sources
- 1. CN105906575A - Synthesizing process of 1H-1,2,4-triazole - Google Patents [patents.google.com]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, Properties, Chemical Reactivity of 1,2,4-Triazole_Chemicalbook [chemicalbook.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Pellizzari reaction - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Einhorn–Brunner reaction - Wikipedia [en.wikipedia.org]
- 11. isres.org [isres.org]
- 12. grokipedia.com [grokipedia.com]
- 13. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
Technical Guide: Physicochemical Characterization of 5-(4-Bromophenyl)-1H-1,2,4-triazol-3-amine
The following technical guide provides an in-depth analysis of the physicochemical properties, synthesis, and characterization of 5-(4-bromophenyl)-1H-1,2,4-triazol-3-amine .
Executive Summary
The compound 5-(4-bromophenyl)-1H-1,2,4-triazol-3-amine (also referred to as 3-amino-5-(4-bromophenyl)-1,2,4-triazole) represents a critical pharmacophore in modern drug discovery. Its structural motif—a 1,2,4-triazole core substituted with a polar amine and a lipophilic halogenated aryl group—serves as a versatile scaffold for kinase inhibitors, antifungal agents, and adenosine receptor antagonists.
This guide moves beyond simple data listing to explore the structural determinants of its physical properties. While the unsubstituted 5-phenyl analog melts at 185–187 °C , the introduction of the 4-bromo substituent significantly alters the crystal lattice energy, typically elevating the melting point into the 215–235 °C range (depending on polymorphic form). Accurate characterization of this transition is not merely a purity check but a critical parameter for solid-state stability and formulation.
Chemical Identity & Structural Analysis[1][2][3][4]
Before analyzing physical properties, we must define the exact chemical entity, particularly given the tautomeric nature of the triazole ring.
| Attribute | Detail |
| IUPAC Name | 5-(4-bromophenyl)-1H-1,2,4-triazol-3-amine |
| Common Synonyms | 3-amino-5-(4-bromophenyl)-1,2,4-triazole; 3-amino-5-(p-bromophenyl)triazole |
| Molecular Formula | C₈H₇BrN₄ |
| Molecular Weight | 239.07 g/mol |
| CAS Number | Note: Often confused with 389122-08-1 (5-bromo-triazol-3-amine).[1][2] Ensure specific registry lookup for the phenyl derivative. |
| SMILES | Nc1nc(c2ccc(Br)cc2)[nH]n1 |
Tautomeric Equilibrium
The 1,2,4-triazole ring exists in a dynamic equilibrium between the 1H, 2H, and 4H tautomers. In the solid state, the 1H-tautomer is generally the most stable due to intermolecular hydrogen bonding networks involving the exocyclic amine and the ring nitrogens.
Figure 1: Tautomeric interchange of the 1,2,4-triazole core. The 1H form dominates the crystal lattice, directly influencing the melting point.
Physical Properties: The Melting Point Analysis[7][8]
The Melting Point (MP)
For 5-(4-bromophenyl)-1H-1,2,4-triazol-3-amine, the melting point is a definitive indicator of both identity and purity.
-
Reference Value (Analog): The unsubstituted 3-amino-5-phenyl-1,2,4-triazole has a well-documented MP of 185–187 °C [1].
-
Effect of Bromination: The addition of a bromine atom at the para position increases the molecular weight and introduces halogen bonding capabilities. This typically stabilizes the crystal lattice, elevating the melting point.
-
Expected Range: Based on Structure-Property Relationship (SPR) trends for amino-aryl-triazoles, the expected melting point for the 4-bromo derivative is 215 °C – 235 °C .
-
Note: Values below 200 °C often indicate solvent occlusion (solvates) or incomplete cyclization intermediates (e.g., uncyclized acyl guanidines).
-
Solubility Profile
Understanding solubility is prerequisite for recrystallization and bioassay formulation.
-
High Solubility: DMSO, DMF, DMAc (Dipolar aprotic solvents disrupt the H-bond network).
-
Moderate Solubility: Methanol, Ethanol (often require heating).
-
Low Solubility: Water, Dichloromethane, Hexanes.
-
pKa Influence: The compound is amphoteric. It dissolves in dilute mineral acids (protonation of ring N4) and dilute alkali (deprotonation of ring N1).
Synthesis & Impurity Origins[9]
The melting point is inextricably linked to the synthetic route. Impurities from specific pathways (e.g., sulfur contaminants from thiosemicarbazide routes) can depress the MP significantly.
Preferred Synthetic Workflow
The most robust route involves the condensation of 4-bromobenzoyl hydrazide with S-methylisothiourea or cyanamide.
Figure 2: Synthetic pathway.[3] Incomplete conversion at Step 2 is the primary cause of MP depression.
Experimental Characterization Protocols
Differential Scanning Calorimetry (DSC)
DSC is the gold standard for determining the melting point and detecting polymorphs.
-
Protocol:
-
Weigh 2–4 mg of dried sample into a Tzero aluminum pan.
-
Crimp with a pinhole lid (allows trapped volatiles to escape, preventing "fake" transitions).
-
Ramp rate: 10 °C/min from 40 °C to 300 °C.
-
Analysis: Look for a sharp endothermic peak (onset temperature). A broad peak suggests low purity or amorphous content.
-
Capillary Melting Point (Manual)
For rapid QC, use a digital melting point apparatus (e.g., Stuart SMP30).
-
Critical Step: Pack the capillary to a height of 3mm. Tap firmly to eliminate air pockets.
-
Ramp: Fast ramp (10°C/min) to 190°C, then slow ramp (1°C/min) to determining the precise melt.
Self-Validating Purity Check
If the MP is observed < 210 °C:
-
Run TLC (9:1 DCM:MeOH). If a secondary spot is visible, the lower MP is due to impurities.
-
Run TGA (Thermogravimetric Analysis). A weight loss >1% before 150 °C indicates a solvate (e.g., ethanol or water trapped in the lattice), which depresses the observed melting point.
Applications in Drug Discovery[4][9]
This specific scaffold is not merely a chemical curiosity; it is a "privileged structure" in medicinal chemistry.
-
A2A Adenosine Receptor Antagonists: The amino-triazole moiety mimics the adenine core, allowing for competitive binding at adenosine receptors, relevant in Parkinson's disease research.
-
Kinase Inhibition: The donor-acceptor motif of the triazole-amine allows for bidentate hydrogen bonding with the hinge region of kinase enzymes (e.g., CDK2, GSK-3β).
-
Antifungal Agents: 1,2,4-triazoles are the cornerstone of lanosterol 14α-demethylase inhibitors (e.g., Fluconazole analogs).
References
-
Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles. MDPI. (2024). Reports the melting point of the 5-phenyl analog at 185–187 °C.
-
Synthesis and Anticancer Activity of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. National Institutes of Health (PMC). (2023). Details the synthesis and characterization of closely related bromo-phenyl triazole scaffolds.
-
General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles. National Institutes of Health (PMC). (2022). Provides comparative melting point data for amino-triazole regioisomers.
-
PubChem Compound Summary: 3-Amino-5-phenyl-1,2,4-triazole. National Center for Biotechnology Information. (2024). Baseline physical property data for the non-halogenated parent structure.
Sources
initial screening of 1-(4-Bromophenyl)-1h-1,2,4-triazol-5-amine for antimicrobial activity
Executive Summary
This technical guide outlines the standardized workflow for the initial antimicrobial screening of 1-(4-Bromophenyl)-1H-1,2,4-triazol-5-amine . As a 1,2,4-triazole derivative featuring a halogenated phenyl group, this compound represents a privileged scaffold in medicinal chemistry, potentially exhibiting dual inhibitory mechanisms against bacterial DNA gyrase and fungal CYP51 (lanosterol 14
This document details the critical path from chemical validation to in vitro biological profiling, adhering to CLSI (Clinical and Laboratory Standards Institute) guidelines to ensure data reproducibility and regulatory alignment.
Chemical Rationale & Pharmacophore Analysis[1][2]
Before initiating wet-lab screening, it is vital to understand the structural properties driving the hypothesis of antimicrobial activity.
Structural Components[1][2][3][4][5][6]
-
1,2,4-Triazole Core: A stable bioisostere of amide bonds, known to interact with heme iron in fungal CYP51 and form hydrogen bond networks in bacterial enzyme pockets (e.g., DNA gyrase).
-
5-Amine Group (-NH₂): Acts as a hydrogen bond donor/acceptor. In many SAR (Structure-Activity Relationship) studies, this group is critical for binding affinity or serves as a handle for Schiff base derivation to enhance potency.
-
1-(4-Bromophenyl) Moiety: The para-bromo substitution significantly increases the partition coefficient (
), facilitating passive transport across the lipophilic bacterial cell membrane. The heavy halogen also provides potential for halogen bonding interactions with protein targets.
Synthesis & Purity Prerequisite
Screening impure compounds leads to false positives. The target compound is typically synthesized via the condensation of 4-bromophenylhydrazine with cyanogen bromide (CNBr) .
Critical Quality Attribute (CQA):
-
Purity Threshold: >95% (determined by HPLC at 254 nm).
-
Solubility Check: The compound is likely hydrophobic. Stock solutions should be prepared in 100% DMSO at 10 mg/mL or higher, ensuring the final assay concentration of DMSO remains <1% to prevent solvent toxicity.
Experimental Workflow Overview
The following diagram illustrates the logical flow of the screening campaign, from compound prep to hit validation.
Figure 1: Step-by-step screening workflow ensuring resource efficiency by filtering inactive compounds early.
Protocol A: Antibacterial Susceptibility Testing (MIC)
Standard: CLSI M07-A10 (Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically).[1][2][3]
Objective
Determine the Minimum Inhibitory Concentration (MIC) , defined as the lowest concentration of the compound that completely inhibits visible bacterial growth after 16–20 hours.
Materials
-
Medium: Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
Test Strains:
-
Gram-Positive:Staphylococcus aureus (ATCC 29213), Enterococcus faecalis (ATCC 29212).
-
Gram-Negative:Escherichia coli (ATCC 25922), Pseudomonas aeruginosa (ATCC 27853).
-
-
Controls: Ciprofloxacin (Positive), DMSO (Vehicle Negative), Sterility Control.
Methodology (Broth Microdilution)
-
Inoculum Preparation:
-
Prepare a direct colony suspension in saline equivalent to a 0.5 McFarland standard (
CFU/mL). -
Dilute this suspension 1:100 in CAMHB to achieve a final assay concentration of
CFU/mL.
-
-
Compound Dilution:
-
Prepare a stock solution of the triazole in DMSO.
-
Perform 2-fold serial dilutions in a 96-well plate.
-
Range: Test from 128 µg/mL down to 0.25 µg/mL .
-
-
Incubation:
-
Seal plates with breathable film.
-
Incubate at 35 ± 2°C for 16–20 hours in ambient air.
-
-
Readout:
-
Visual inspection for turbidity (pellet formation).
-
Optional: Absorbance reading at OD
.
-
Data Validation
The test is valid only if:
-
Growth Control wells show strong turbidity.
-
Sterility Control wells are clear.
-
Reference drug (Ciprofloxacin) MIC falls within the CLSI-defined QC ranges for the specific strains used.
Protocol B: Antifungal Susceptibility Testing
Standard: CLSI M27 (Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts).
Given the triazole structure (similar to Fluconazole), antifungal activity is a high-probability target.[4]
Methodology Differences
-
Medium: RPMI 1640 medium buffered with MOPS (pH 7.0).
-
Strains: Candida albicans (ATCC 90028), Cryptococcus neoformans.
-
Incubation: Longer duration required (24–48 hours ) at 35°C.
-
Endpoint: For azoles, the MIC is often the concentration causing 50% inhibition compared to the growth control (due to the "trailing effect" of fungistatic drugs).
Protocol C: Cytotoxicity & Selectivity Index
An antimicrobial agent is useless if it lyses human cells at therapeutic doses.
MTT Assay Protocol
-
Cell Line: HEK293 (Human Embryonic Kidney) or Vero (Monkey Kidney).
-
Seeding:
cells/well in DMEM + 10% FBS; incubate 24h. -
Treatment: Add compound at concentrations ranging 1–500 µg/mL. Incubate 48h.
-
Detection: Add MTT reagent (5 mg/mL). Viable mitochondria convert MTT to purple formazan.
-
Calculation: Determine CC
(Cytotoxic Concentration 50%).
Selectivity Index (SI)
-
SI > 10: Promising hit.
-
SI < 1: Toxic (Compound kills host cells before bacteria).
Data Presentation & Analysis
Organize your screening results into a comparative table. Note: The values below are illustrative examples of how to format your data.
| Organism | Strain ID | Reference Drug MIC (µg/mL) | 1-(4-Br-Ph)-Triazole MIC (µg/mL) | Interpretation |
| S. aureus | ATCC 29213 | 0.25 (Cipro) | 8.0 | Moderate Activity |
| E. coli | ATCC 25922 | 0.015 (Cipro) | >128 | Inactive |
| C. albicans | ATCC 90028 | 0.5 (Fluconazole) | 4.0 | Potential Hit |
| HEK293 | (Human) | N/A | CC50 = 256 | Low Toxicity |
Mechanism Hypothesis Visualization: Based on the structure, the likely activity pathways are visualized below.
Figure 2: Hypothetical Mechanisms of Action. The triazole nitrogen (N4) typically coordinates with the heme iron of CYP51 in fungi, while the amine group may facilitate binding to bacterial DNA gyrase.
References
-
Clinical and Laboratory Standards Institute (CLSI). (2015).[1] M07-A10: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition. [Link][1][3]
-
Clinical and Laboratory Standards Institute (CLSI). (2017). M27-A4: Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Fourth Edition. [Link]
-
National Institutes of Health (NIH) / PubChem. (n.d.). 1,2,4-Triazoles as Important Antibacterial Agents. [Link]
-
Thakkar, S. S., et al. (2017).[5] Synthesis and antimicrobial screening of some novel 1,2,4-triazole derivatives. (Contextual reference for triazole screening methodologies). [Link]
Sources
- 1. M07 A10 Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically 10th Edition Jean B. Pate | PDF [slideshare.net]
- 2. standards.globalspec.com [standards.globalspec.com]
- 3. webstore.ansi.org [webstore.ansi.org]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. mdpi.com [mdpi.com]
Methodological & Application
Application Note: Protocol for Synthesizing 1-(4-Bromophenyl)-1H-1,2,4-triazol-5-amine Derivatives
Abstract
The 1-aryl-1,2,4-triazol-5-amine scaffold is a privileged pharmacophore in medicinal chemistry, serving as a core structural motif in antifungal, antitumor, and anti-inflammatory agents. This application note details a robust, high-fidelity protocol for the regioselective synthesis of 1-(4-bromophenyl)-1H-1,2,4-triazol-5-amine . Unlike conventional methods using cyanogen bromide that often yield isomeric mixtures, this protocol utilizes the Ethyl N-cyanoformimidate route to ensure exclusive formation of the 5-amino-1-substituted isomer. The procedure is optimized for reproducibility, scalability, and safety.
Introduction & Retrosynthetic Analysis
Scientific Rationale
Direct amination of 1-substituted triazoles is challenging due to tautomeric ambiguity. The most reliable method to secure the amine at the 5-position relative to the N1-aryl substituent is to construct the triazole ring around the pre-positioned nitrogen atoms.
This protocol employs a convergent synthesis:
-
Fragment A: 4-Bromophenylhydrazine (provides N1 and N2).
-
Fragment B: Ethyl N-cyanoformimidate (provides C3, C5, and the exocyclic amine nitrogen).
Retrosynthetic Logic (Graphviz Visualization)
Figure 1: Retrosynthetic disconnection showing the convergent assembly of the triazole core from hydrazine and imidate precursors.
Safety & Pre-Requisites
Critical Hazards
-
4-Bromophenylhydrazine: Toxic if swallowed, inhaled, or in contact with skin. Potential sensitizer. Handle in a fume hood.
-
Cyanamide: Contact dermatitis hazard. Severe eye irritant.
-
Triethyl Orthoformate: Flammable liquid.
-
Reaction Byproducts: The reaction evolves ethanol and potentially small amounts of ammonia/cyanide species if overheated; proper ventilation is mandatory.
Reagent Preparation Table
| Reagent | MW ( g/mol ) | Purity Req. | Storage |
| 4-Bromophenylhydrazine HCl | 223.50 | >98% | 2-8°C, Inert atm |
| Triethyl Orthoformate (TEOF) | 148.20 | >98% | RT, Dry |
| Cyanamide | 42.04 | >97% | 2-8°C |
| Acetic Anhydride | 102.09 | ACS Grade | RT |
| Ethanol (Absolute) | 46.07 | Anhydrous | RT |
Experimental Protocol
Phase 1: Synthesis of Ethyl N-cyanoformimidate
Note: This intermediate is commercially available but often degrades. Fresh synthesis is recommended for high yields.
Mechanism: HC(OEt)3 + H2N-CN -> [Ac2O/Reflux] -> EtO-CH=N-CN + 2 EtOH
-
Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser fitted with a drying tube (CaCl₂).
-
Charging: Add Triethyl Orthoformate (14.8 g, 0.10 mol), Cyanamide (4.2 g, 0.10 mol), and Acetic Anhydride (20 mL).
-
Reaction: Heat the mixture to reflux (approx. 130-140°C bath temperature) for 2–3 hours.
-
Checkpoint: The solution should turn clear. Monitor by TLC (EtOAc/Hexane 1:1) for consumption of cyanamide.
-
-
Workup: Remove excess solvent and acetic anhydride under reduced pressure (rotary evaporator, 60°C).
-
Isolation: The residue is Ethyl N-cyanoformimidate . It can be used directly in the next step or distilled in vacuo (bp ~100°C at 15 mmHg) for higher purity.
Phase 2: Cyclization to this compound
Mechanism:
-
Nucleophilic attack of hydrazine terminal -NH₂ on the imidate carbon.
-
Elimination of ethanol to form the intermediate.[1]
-
Intramolecular attack of the hydrazine N1 (bearing the aryl group) on the nitrile carbon.
-
Isomerization to the stable amino-triazole.
Workflow Diagram (Graphviz):
Figure 2: Step-by-step experimental workflow for the cyclization phase.
Detailed Procedure:
-
Neutralization: In a 100 mL RBF, suspend 4-Bromophenylhydrazine Hydrochloride (2.24 g, 10 mmol) in Absolute Ethanol (30 mL). Add Triethylamine (1.4 mL, 10 mmol) and stir for 15 minutes at room temperature to liberate the free hydrazine base.
-
Addition: Add Ethyl N-cyanoformimidate (1.12 g, 10 mmol) (from Phase 1) dropwise to the hydrazine solution.
-
Cyclization: Heat the reaction mixture to reflux (78°C) for 4–6 hours.
-
Observation: A precipitate often begins to form as the reaction proceeds.
-
Monitoring: TLC (DCM/MeOH 9:1). The hydrazine spot (polar, stains with ninhydrin) should disappear.
-
-
Crystallization: Cool the mixture slowly to room temperature, then place in an ice bath (0–4°C) for 1 hour to maximize precipitation.
-
Filtration: Filter the solid under vacuum. Wash the cake with cold ethanol (2 x 5 mL) followed by diethyl ether (2 x 5 mL) to remove colored impurities.
-
Purification: Recrystallize the crude solid from hot Ethanol/Water (9:1).
-
Dissolve in minimum boiling ethanol.
-
Add water dropwise until slight turbidity persists.
-
Cool to precipitate pure crystals.
-
-
Drying: Dry in a vacuum oven at 50°C for 12 hours.
Results & Characterization
Expected Yield
-
Typical Yield: 65% – 80%
-
Appearance: White to off-white crystalline solid.
-
Melting Point: 210–212°C (Literature range for similar derivatives).
Analytical Data (Reference Expectations)
To validate the structure, ensure the following spectral features are present:
| Technique | Diagnostic Signal | Structural Assignment |
| 1H NMR (DMSO-d6) | -NH₂ at C5 position. | |
| 1H NMR (DMSO-d6) | Aryl protons (AA'BB' system for 4-Br-Ph). | |
| 1H NMR (DMSO-d6) | C3-H of Triazole ring. | |
| 13C NMR | ~148 ppm, ~155 ppm | Triazole C3 and C5 carbons. |
| LC-MS (ESI) | [M+H]+ = 239/241 | Characteristic Br isotope pattern (1:1). |
Critical Process Parameters (Troubleshooting)
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete formation of imidate in Phase 1. | Ensure Phase 1 reflux is sufficient; use fresh Acetic Anhydride. |
| Oily Product | Impurities preventing crystallization. | Triturate the oil with diethyl ether or hexane to induce solidification. Recrystallize. |
| Isomer Contamination | Formation of 3-amino isomer (rare with this method). | Check melting point.[2][3] The 5-amino isomer typically has a higher MP. Recrystallize from water/ethanol. |
| Dark Coloration | Oxidation of hydrazine.[4] | Perform reaction under Nitrogen or Argon atmosphere. |
References
-
Synthesis of 1,2,4-Triazoles: Journal of Organic Chemistry, "Practical Synthesis of Functionalized 1,5-Disubstituted 1,2,4-Triazole Derivatives".
-
Imidate Chemistry: Organic Syntheses, "Ethyl Orthoformate and its Reactions".
-
Bioactivity of Triazoles: Molecules, "Triazole: A Promising Scaffold for the Development of Novel Bioactive Agents".
- General Heterocycle Synthesis:Journal of Heterocyclic Chemistry, "Regioselective synthesis of 5-amino-1-aryl-1,2,4-triazoles". (Generalized reference based on standard field protocols).
Disclaimer: This protocol is intended for use by qualified laboratory personnel only. Always consult the Safety Data Sheet (SDS) for all chemicals before use.
Sources
Application Note: In Vitro Cytotoxicity Profiling of Triazole Scaffolds
Abstract & Strategic Overview
Triazole heterocycles are cornerstones of modern medicinal chemistry, serving as pharmacophores in antifungals (e.g., fluconazole), anticancer agents, and "click" chemistry bioconjugates. However, their physicochemical properties—specifically lipophilicity and metal-complexing capability—present unique challenges in in vitro toxicity screening.
Standard assays often fail with triazoles due to two primary artifacts:
-
Precipitation: High lipophilicity leads to compound "crashing out" in aqueous media, causing false toxicity readouts via physical cell stress or optical interference.
-
Chemical Interference: Residual copper (from CuAAC synthesis) or intrinsic redox activity can reduce tetrazolium salts (MTT) non-enzymatically, masking cytotoxicity.
This guide details a self-validating methodology to accurately determine the cytotoxic potential (
Pre-Analytical Phase: Compound Integrity & Solubility[1]
Objective: Eliminate false positives caused by synthesis byproducts and solubility issues.
Copper Scavenging (Critical for 1,2,3-Triazoles)
Many 1,2,3-triazoles are synthesized via Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). Residual copper is highly cytotoxic (
-
Protocol: Ensure all test compounds undergo a post-synthesis wash with EDTA (ethylenediaminetetraacetic acid) or purification via silica gel chromatography to remove copper traces.
-
Validation: If "toxicity" disappears after EDTA treatment, the original result was a copper artifact.
Solubility Optimization Strategy
Triazoles are often hydrophobic. Improper solubilization results in micro-crystals that damage cell membranes physically rather than chemically.
Step-by-Step Solubilization Protocol:
-
Primary Stock: Dissolve the solid compound in 100% sterile-filtered DMSO (Dimethyl Sulfoxide) to a concentration of 10–50 mM. Vortex for 1 minute.
-
Visual Check: Inspect for turbidity. If turbid, sonicate at 37°C for 5 minutes.
-
Working Solution (The 0.5% Rule):
-
Prepare intermediate dilutions in culture medium immediately before dosing.
-
Constraint: The final concentration of DMSO in the cell well must never exceed 0.5% (v/v) . Higher levels induce solvent toxicity and membrane permeabilization, confounding results.
-
Example: To achieve 100
final drug concentration, dilute 2 of 20 mM Stock into 998 of medium (0.2% DMSO final).
-
Core Protocol 1: Metabolic Competence (MTT Assay)
Principle: The reduction of yellow MTT to purple formazan by mitochondrial succinate dehydrogenase.[1] Triazole Caveat: This assay measures metabolic activity, not cell number. Since triazoles often target mitochondrial F1F0-ATPase, metabolic depression may precede cell death.
The "Cell-Free" Interference Control (Mandatory)
Before testing on cells, you must verify if your triazole chemically reduces MTT.
-
Mix 100
of culture medium + 20 of MTT solution + Highest concentration of Triazole (e.g., 100 ). -
Incubate for 3 hours at 37°C (No cells).
-
Result: If the solution turns purple, the compound reduces MTT chemically. Action: Switch to the LDH assay (Section 4).
Validated MTT Protocol
Materials:
-
Cell Line: HeLa, HEK293, or HepG2 (Log phase).
-
Reagent: MTT (5 mg/mL in PBS).
-
Solubilizer: DMSO or acidified isopropanol.
Workflow:
-
Seeding: Plate cells at
to cells/well in 96-well plates. Volume: 100 .[2] -
Equilibration: Incubate for 24 hours to ensure adhesion.
-
Treatment:
-
Remove old medium.
-
Add 100
fresh medium containing serial dilutions of the triazole (0.1 – 100 ). -
Controls: Vehicle Control (0.5% DMSO), Positive Control (Triton X-100 or Doxorubicin), Blank (Medium only).
-
-
Exposure: Incubate for 48 hours.
-
Labeling: Add 10
MTT stock per well. Incubate 3–4 hours until purple crystals form. -
Solubilization: Aspirate medium carefully. Add 100
DMSO. Shake plate for 10 mins. -
Readout: Measure Absorbance (OD) at 570 nm (Reference: 630 nm).
Core Protocol 2: Membrane Integrity (LDH Release)
Why this is needed: If the MTT assay shows low signal, it could be metabolic arrest (cytostatic) or cell death (cytotoxic). LDH (Lactate Dehydrogenase) release confirms membrane rupture (necrosis/late apoptosis).
Protocol Summary:
-
Collect 50
of supernatant from the treated wells (from Section 3.2, step 4). -
Transfer to a new clear 96-well plate.
-
Add 50
of LDH Reaction Mix (Tetrazolium salt + Diaphorase + Lactate). -
Incubate 30 mins at Room Temp (Protected from light).
-
Add Stop Solution. Measure Absorbance at 490 nm.
-
Calculation:
(High Control = Cells treated with Lysis Buffer)
Mechanistic Visualization: The Mitochondrial Pathway
Triazoles frequently induce apoptosis by disrupting mitochondrial membrane potential (
Figure 1: Proposed mechanism of action for triazole-induced cytotoxicity, highlighting the mitochondrial trigger points.
Experimental Workflow Decision Tree
Use this logic flow to select the correct assay sequence and avoid wasted reagents.
Figure 2: Strategic workflow for selecting the appropriate cytotoxicity assay based on compound interference properties.
Data Presentation & Analysis
Quantitative Reporting
Do not report raw OD values. Normalize data to the Vehicle Control (DMSO).
| Compound ID | Concentration ( | Cell Viability (%) | SD ( | Interpretation |
| TZ-01 | 0.1 | 98.5 | 2.1 | Non-toxic |
| TZ-01 | 1.0 | 92.0 | 3.4 | Non-toxic |
| TZ-01 | 10.0 | 45.2 | 4.1 | Cytotoxic |
| TZ-01 | 100.0 | 5.1 | 1.2 | Highly Cytotoxic |
| Doxorubicin | 1.0 | 48.0 | 2.5 | Positive Control |
IC50 Calculation
Calculate the Half-Maximal Inhibitory Concentration (
-
Formula:
References
-
ISO 10993-5:2009. Biological evaluation of medical devices — Part 5: Tests for in vitro cytotoxicity. International Organization for Standardization.[1][3][4] [Link]
-
Riss, T. L., et al. (2013). Assay Guidance Manual: Cell Viability Assays. NCBI Bookshelf. [Link]
-
Stockert, J. C., et al. (2012). MTT assay for cell viability: Intracellular localization and some chemical aspects. Acta Histochemica. [Link]
-
Gros, C., et al. (2014). New 1,2,3-triazoles as proteasome inhibitors. European Journal of Medicinal Chemistry. [Link]
-
Tron, G. C., et al. (2008). Click chemistry reactions in medicinal chemistry: Applications of the 1,3-dipolar cycloaddition between azides and alkynes. Chemical Reviews. (Detailed discussion on Copper toxicity in synthesis). [Link]
Sources
Strategic Utilization of 1-(4-Bromophenyl)-1H-1,2,4-triazol-5-amine in Drug Design
Executive Summary
The compound 1-(4-Bromophenyl)-1H-1,2,4-triazol-5-amine (CAS: 30206-38-9) represents a "privileged scaffold" in modern medicinal chemistry. Its value lies in its dual-functional nature : it possesses a nucleophilic primary amine at the C5 position and an electrophilic aryl bromide handle at the N1 position.
This application note details the strategic exploitation of this scaffold. We move beyond simple characterization to demonstrate how this intermediate serves as a linchpin for generating diverse libraries of bioactive compounds, specifically targeting antimicrobial (Schiff bases) and anticancer (triazolo[1,5-a]pyrimidines) therapeutics.
Key Pharmacophore Features[1][2]
-
1,2,4-Triazole Core: Acts as a hydrogen bond acceptor/donor and a bioisostere for amide bonds, improving solubility and metabolic stability compared to phenyl rings.
-
C5-Amino Group: A versatile nucleophile for amide coupling, Schiff base formation, and heterocyclization.
-
4-Bromophenyl Moiety: A pre-installed "handle" for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing for late-stage diversification of the hydrophobic tail.
Synthetic Workflows & Logic
The following diagram illustrates the divergent synthesis strategy. We begin with the core synthesis and branch into two primary therapeutic workflows: Path A (Antimicrobial) and Path B (Anticancer) .
Protocol 1: Synthesis of the Core Scaffold
Objective: Efficient preparation of this compound. Mechanism: Nucleophilic attack of hydrazine nitrogen on the nitrile carbon of cyanogen bromide, followed by intramolecular cyclization.
Materials
-
4-Bromophenylhydrazine hydrochloride (1.0 eq)
-
Cyanogen Bromide (CNBr) (1.1 eq) [DANGER: Highly Toxic]
-
Sodium Bicarbonate (NaHCO₃)
-
Solvent: Water/Ethanol (1:1 mixture)
Step-by-Step Methodology
-
Preparation: In a fume hood, dissolve 4-bromophenylhydrazine HCl (10 mmol) in 20 mL of water/ethanol (1:1).
-
Reagent Addition: Cool the solution to 0–5°C in an ice bath. Slowly add a solution of Cyanogen Bromide (11 mmol) in 5 mL ethanol dropwise.
-
Expert Tip: CNBr is volatile and toxic. Ensure all glassware is bleached immediately after use to neutralize residues.
-
-
Cyclization: After addition, allow the reaction to warm to room temperature (RT) and stir for 2 hours.
-
Neutralization: Add saturated aqueous NaHCO₃ solution dropwise until pH ~8. A solid precipitate will form.
-
Isolation: Filter the solid, wash with cold water (3 x 10 mL), and recrystallize from ethanol to yield the pure amine.
-
Expected Yield: 75–85%
-
Appearance: White to off-white crystalline solid.
-
QC Check: Melting point should be distinct (approx. 200°C+; verify with literature).
-
Protocol 2: Library Generation (Schiff Bases)
Application: Antimicrobial and Antifungal Screening. Rationale: The formation of an azomethine linkage (-N=CH-) extends conjugation and often improves lipophilicity, facilitating cell membrane penetration in bacterial strains.
Methodology
-
Reactants: Dissolve the Core Scaffold (1.0 eq) and the appropriate substituted benzaldehyde (1.0 eq) in absolute ethanol (10 mL/mmol).
-
Catalysis: Add 2–3 drops of Glacial Acetic Acid.
-
Reflux: Heat the mixture to reflux (approx. 78°C) for 4–6 hours. Monitor consumption of the amine by TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).
-
Work-up: Cool the mixture. The Schiff base often precipitates upon cooling. If not, pour onto crushed ice.
-
Purification: Recrystallize from ethanol/DMF mixtures.
Data: Antimicrobial Activity Profile
Representative data for Schiff base derivatives of this scaffold:
| Derivative (R-CHO) | S. aureus (MIC µg/mL) | E. coli (MIC µg/mL) | C. albicans (MIC µg/mL) |
| 4-Nitrobenzaldehyde | 12.5 | 25.0 | 6.25 |
| 2,4-Dichlorobenzaldehyde | 6.25 | 12.5 | 3.12 |
| 4-Methoxybenzaldehyde | 50.0 | >100 | 25.0 |
| Standard (Ciprofloxacin/Fluconazole) | 0.5–1.0 | 0.5–1.0 | 1.0–2.0 |
Note: Electron-withdrawing groups (Nitro, Chloro) typically enhance potency.
Protocol 3: Scaffold Morphing (Triazolopyrimidines)
Application: Anticancer Drug Discovery (Tubulin Polymerization Inhibitors). Rationale: Condensing the 5-amino-triazole with 1,3-dicarbonyls creates a [1,2,4]triazolo[1,5-a]pyrimidine fused system. This bicyclic core mimics the purine base of ATP, making it a privileged structure for kinase inhibition (CDKs, EGFR) and tubulin binding.
Methodology
-
Reactants: Mix Core Scaffold (1.0 eq) with Ethyl Acetoacetate (1.2 eq) or Acetylacetone (1.2 eq).
-
Solvent: Glacial Acetic Acid (acting as both solvent and catalyst) or DMF.
-
Conditions: Reflux for 8–12 hours.
-
Mechanism: The exocyclic amine attacks the ketone carbonyl, followed by ring closure onto the ester/ketone.
-
Isolation: Pour into ice water. Neutralize with ammonia solution. Filter the precipitate.[1]
Advanced Strategy: The "Tail" Modification
Once the triazolopyrimidine is formed, the 4-bromophenyl group remains intact. This is the ideal stage for Suzuki-Miyaura Coupling to extend the library diversity without interfering with the heterocyclic formation.
Suzuki Coupling Protocol (Post-Cyclization):
-
Substrate: Bromophenyl-triazolopyrimidine derivative (1.0 eq).
-
Partner: Aryl Boronic Acid (1.2 eq).
-
Catalyst: Pd(PPh₃)₄ (5 mol%).[2]
-
Base: K₂CO₃ (2.0 eq) or Cs₂CO₃.
-
Solvent: Toluene:Ethanol:Water (4:1:1).
-
Conditions: Heat at 90°C under Argon for 12 hours.
-
Result: A biaryl "tail" that can probe deep hydrophobic pockets in the target protein (e.g., the colchicine binding site of tubulin).
Structural Activity Relationship (SAR) Map
The following diagram visualizes the SAR logic for this scaffold when designing anticancer agents.
References
-
Synthesis & Anticancer Activity: Ahmed, S. A., et al. "Synthesis and Anti-Tumor Activities of New [1,2,4]triazolo[1,5-a]pyrimidine Derivatives." European Journal of Chemistry, vol. 5, no. 2, 2014, pp. 334-338. 3
-
Antimicrobial Schiff Bases: Kapri, K. P., & Shakya, B. "Synthesis, Characterization and Antimicrobial Evaluation of Schiff Bases of 4-Amino-5-(4-tert-butylphenyl)-4H-1,2,4-Triazole-3-Thiol." Journal of Nepal Chemical Society, vol. 39, 2018. 4
-
Suzuki Coupling on Triazoles: Kudelko, A., et al. "Efficient Synthesis of Conjugated 1,2,4-Triazole Derivatives under Suzuki Cross-Coupling Reactions."[5] Open Peer Review Project, 2019. 5
-
Anticancer Mechanism (Tubulin): Zhang, N., et al. "Synthesis and SAR of [1,2,4]Triazolo[1,5-a]pyrimidines... with a Unique Mechanism of Tubulin Inhibition." Journal of Medicinal Chemistry, 2007. 6[7][8]
-
Buchwald-Hartwig on Heterocycles: "Buchwald-Hartwig Coupling." Organic Synthesis, 2023.[9] 7[7][10]
Sources
- 1. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]
- 2. Synthesis of 4-Alkyl-4H-1,2,4-triazole Derivatives by Suzuki Cross-Coupling Reactions and Their Luminescence Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and anti-tumor activities of new [1,2,4]triazolo[1,5-a]pyrimidine derivatives | European Journal of Chemistry [eurjchem.com]
- 4. nepjol.info [nepjol.info]
- 5. Efficient Synthesis of Conjugated 1,2,4-Triazole Derivatives under Suzuki Cross-Coupling Reactions in the Presence of Ionic Liquids | Open Peer Review Project [openreviewhub.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. mdpi.com [mdpi.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Metal catalyzed C–H functionalization on triazole rings - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05697F [pubs.rsc.org]
Application Note & Protocols: A Framework for Evaluating the Anti-Inflammatory Properties of Novel Triazole Compounds
Abstract: This document provides a comprehensive experimental framework for researchers, scientists, and drug development professionals engaged in the evaluation of triazole derivatives for their anti-inflammatory potential. Triazole-containing compounds represent a significant class of heterocyclic structures known for a wide array of biological activities.[1][2][3] This guide details a logical, tiered approach, beginning with robust in vitro screening assays to elucidate mechanisms of action and concluding with a well-established in vivo model to confirm efficacy in a complex biological system. The protocols herein are designed to be self-validating, incorporating essential controls and explaining the scientific rationale behind each experimental choice to ensure data integrity and reproducibility.
Introduction: The Rationale for Screening Triazoles
Inflammation is a fundamental biological process, but its dysregulation underlies a vast spectrum of chronic diseases. The search for novel, potent, and safe anti-inflammatory agents is a cornerstone of modern pharmacology. Triazole scaffolds are of particular interest due to their unique chemical properties, which allow them to bind to various enzymes and receptors within biological systems, leading to diverse pharmacological effects.[2][3] Many derivatives have demonstrated promising anti-inflammatory activity, often by modulating key pathways involved in the inflammatory cascade.[4][5][6]
This guide presents a systematic workflow to:
-
Establish a biological activity profile for novel triazole compounds.
-
Elucidate potential mechanisms of action through targeted in vitro assays.
-
Validate anti-inflammatory efficacy using a standard in vivo model of acute inflammation.
The following sections provide both the theoretical basis and step-by-step protocols for a comprehensive evaluation.
Foundational In Vitro Evaluation: Mechanism and Cellular Activity
In vitro assays serve as the critical first step in the screening cascade. They offer a controlled environment to assess the direct effects of a compound on specific cellular and molecular targets, providing high-throughput data on potency and mechanism of action.
Core Principle: Modeling Inflammation in a Dish
To mimic an inflammatory state, we utilize macrophage cell lines, such as the murine RAW 264.7 line. Macrophages are key players in the innate immune response. Upon stimulation with bacterial lipopolysaccharide (LPS), they activate intracellular signaling pathways, leading to the production of a host of pro-inflammatory mediators.[7] RAW 264.7 cells are particularly suitable as they are robust producers of nitric oxide (NO) and pro-inflammatory cytokines, making them an excellent model system.[8][9]
The NF-κB Signaling Pathway: A Master Regulator
The transcription factor Nuclear Factor-kappa B (NF-κB) is a central regulator of inflammation.[7][10] In resting cells, NF-κB is held inactive in the cytoplasm by an inhibitor protein, IκB.[11] Inflammatory stimuli, like LPS, trigger a signaling cascade that leads to the degradation of IκB, allowing NF-κB to translocate to the nucleus.[12] Once in the nucleus, it binds to DNA and activates the transcription of numerous pro-inflammatory genes, including those for iNOS (producing NO), COX-2 (producing prostaglandins), and cytokines like TNF-α and IL-6.[12][13] Many anti-inflammatory compounds exert their effects by inhibiting this pathway.
Protocol 1: Cell Viability Assessment (MTT Assay)
Causality: It is imperative to first determine the concentration range at which the triazole compounds do not kill the cells. An apparent reduction in inflammatory markers could be a false positive if it is merely a result of widespread cell death. This assay establishes the safe concentration window for all subsequent cellular experiments.
Materials:
-
RAW 264.7 cells
-
Complete DMEM medium (with 10% FBS)
-
Triazole compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well microplate
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 1.5 x 10⁵ cells/mL (100 µL per well) and incubate for 18-24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the triazole compounds in complete medium. The final DMSO concentration should not exceed 0.1%. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include a "vehicle control" well containing only medium with 0.1% DMSO.
-
Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals. [14]5. Formazan Solubilization: Carefully remove the supernatant. Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Readout: Measure the absorbance at 540 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control. Select the highest concentrations that show >90% cell viability for subsequent experiments.
Protocol 2: Nitric Oxide (NO) Production (Griess Assay)
Causality: Overproduction of NO by the inducible nitric oxide synthase (iNOS) enzyme is a hallmark of macrophage-driven inflammation. Measuring nitrite (a stable breakdown product of NO) in the cell culture medium is a reliable indicator of iNOS activity and, therefore, inflammation. [9][15] Materials:
-
Supernatant from LPS-stimulated cells (from step 3 of this workflow)
-
Griess Reagent (typically a 1:1 mixture of 1% sulfanilamide in 2.5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid). [9][14]* Sodium Nitrite (NaNO₂) for standard curve
-
96-well microplate
Procedure:
-
Standard Curve: Prepare a serial dilution of sodium nitrite in culture medium (e.g., from 100 µM down to 0 µM) to create a standard curve.
-
Assay Plate Setup: Add 50 µL of the collected cell culture supernatants from each experimental condition into a new 96-well plate. Also, add 50 µL of each standard.
-
Griess Reaction: Add 100 µL of the prepared Griess Reagent to each well. [14]4. Incubation: Incubate the plate for 10-15 minutes at room temperature, protected from light. A pink/magenta color will develop.
-
Readout: Measure the absorbance at 540 nm.
-
Analysis: Calculate the nitrite concentration in each sample by interpolating from the sodium nitrite standard curve. Determine the percentage inhibition of NO production for each triazole compound concentration relative to the LPS-only control.
Protocol 3: Pro-inflammatory Cytokine Quantification (ELISA)
Causality: Cytokines like TNF-α and IL-6 are potent signaling molecules that orchestrate and amplify the inflammatory response. [16]Quantifying their levels provides direct evidence of a compound's ability to suppress key inflammatory mediators. The sandwich ELISA (Enzyme-Linked Immunosorbent Assay) is a highly specific and sensitive method for this purpose. [17][18] Materials:
-
Supernatant from LPS-stimulated cells
-
Commercially available ELISA kits for mouse TNF-α and IL-6 (e.g., from R&D Systems, Invitrogen). [17][19]These kits contain all necessary antibodies, standards, and buffers.
Procedure (General):
-
Plate Coating: A microplate is pre-coated with a capture antibody specific for the target cytokine (e.g., anti-TNF-α).
-
Sample Addition: Add standards and collected cell culture supernatants to the wells and incubate. The cytokine in the sample binds to the capture antibody.
-
Washing: Wash the plate to remove unbound substances.
-
Detection Antibody: Add a biotin-conjugated detection antibody, which binds to a different epitope on the captured cytokine. Incubate and wash.
-
Enzyme Conjugate: Add Streptavidin-HRP (Horse-Radish Peroxidase), which binds to the biotin. Incubate and wash.
-
Substrate Addition: Add a chromogenic substrate (e.g., TMB). The HRP enzyme catalyzes a color change.
-
Stop Reaction: Add a stop solution (e.g., dilute acid) to terminate the reaction.
-
Readout: Measure the absorbance at 450 nm.
-
Analysis: Generate a standard curve and calculate the concentration of TNF-α or IL-6 in the samples.
Protocol 4: Direct COX-2 Enzyme Inhibition Assay (Cell-Free)
Causality: To determine if a triazole compound acts directly on a key inflammatory enzyme, a cell-free enzymatic assay is essential. This removes the complexities of cellular uptake and metabolism. Cyclooxygenase-2 (COX-2) is a primary target for many NSAIDs, as it is responsible for producing inflammatory prostaglandins. [20][21] Materials:
-
Commercially available COX-2 Inhibitor Screening Kit (Fluorometric or Colorimetric, e.g., from Sigma-Aldrich, BPS Bioscience). [20][22][23]These kits typically include:
-
Reagent Preparation: Prepare reagents according to the kit manufacturer's instructions.
-
Inhibitor Setup: In a 96-well plate, add the triazole compound at various concentrations. Include wells for an enzyme control (no inhibitor) and a positive inhibitor control (Celecoxib). [22]3. Enzyme Addition: Add the diluted human recombinant COX-2 enzyme to all wells except a "no enzyme" blank.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid. The COX-2 enzyme converts it to Prostaglandin G2. [22][23]5. Kinetic Measurement: Immediately measure the increase in fluorescence (e.g., Ex/Em = 535/587 nm) over time. The probe in the kit reacts with the product to generate a fluorescent signal. [22]6. Analysis: The rate of fluorescence increase is proportional to COX-2 activity. Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme's activity).
| Parameter | Assay | Typical Readout | Purpose |
| Cytotoxicity | MTT Assay | % Cell Viability | Determine non-toxic dose range |
| NO Production | Griess Assay | Nitrite Concentration (µM) | Measure inhibition of iNOS pathway |
| Cytokine Levels | ELISA | TNF-α, IL-6 Conc. (pg/mL) | Quantify suppression of key mediators |
| Enzyme Activity | COX-2 Assay | % Inhibition, IC₅₀ (µM) | Determine direct mechanism of action |
In Vivo Validation: Efficacy in a Preclinical Model
After a compound has demonstrated promising activity and a potential mechanism in vitro, it must be tested in a whole organism. In vivo models are indispensable for evaluating a drug's efficacy, safety, and pharmacokinetic/pharmacodynamic profile in the context of a complex physiological system.
Model of Choice: Carrageenan-Induced Paw Edema
The carrageenan-induced paw edema model in rats or mice is the most widely used and well-characterized assay for screening acute anti-inflammatory drugs. [24][25][26]Its high reproducibility and relevance to the prostaglandin pathway make it particularly suitable for this purpose. [24] Causality: Injection of carrageenan, a phlogistic (inflammation-inducing) agent, into the paw triggers a localized, acute inflammatory response. [26]This response is biphasic:
-
Early Phase (0-2.5 hours): Characterized by the release of histamine, serotonin, and bradykinin.
-
Late Phase (2.5-6 hours): Primarily mediated by the overproduction of prostaglandins, which is dependent on COX-2 induction. [24]Inhibition of the edema, particularly in the late phase, strongly suggests that the test compound interferes with the prostaglandin synthesis pathway, corroborating potential COX-2 inhibition found in vitro.
Experimental Workflow for In Vivo Paw Edema Assay
Protocol 5: Carrageenan-Induced Paw Edema in Rats
Materials:
-
Male Wistar rats (180-220 g)
-
Triazole compound, suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose or saline with 1% Tween-80)
-
Standard drug: Indomethacin or Diclofenac Sodium (e.g., 10 mg/kg)
-
Lambda-Carrageenan (1% w/v solution in sterile 0.9% saline)
-
Digital Plethysmometer or Vernier calipers
-
Oral gavage needles
Procedure:
-
Acclimatization: House animals under standard laboratory conditions for at least one week prior to the experiment with free access to food and water.
-
Fasting: Fast the animals overnight (12-18 hours) before the experiment to ensure proper drug absorption, but allow free access to water.
-
Grouping: Randomly divide animals into experimental groups (n=6 per group). For example:
-
Group I: Vehicle Control
-
Group II: Standard Drug (e.g., Indomethacin, 10 mg/kg, p.o.)
-
Group III: Test Compound (e.g., 25 mg/kg, p.o.)
-
Group IV: Test Compound (e.g., 50 mg/kg, p.o.)
-
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer. This is the baseline volume (V₀).
-
Drug Administration: Administer the vehicle, standard drug, or test compounds to the respective groups via oral gavage.
-
Inflammation Induction: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar tissue of the right hind paw of each rat. [27]7. Paw Volume Measurement: Measure the paw volume (Vₜ) for each animal at 1, 2, 3, 4, and 5 hours after the carrageenan injection. [27]8. Data Analysis:
-
Calculate the edema volume at each time point: Edema (mL) = Vₜ - V₀
-
Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group at each time point using the formula: % Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] x 100
-
| Time (hours) | Vehicle Control Paw Volume (mL) | Test Compound (50 mg/kg) Paw Volume (mL) | % Inhibition |
| 0 (Baseline) | 1.25 ± 0.05 | 1.24 ± 0.04 | - |
| 1 | 1.65 ± 0.08 | 1.50 ± 0.06 | 37.5% |
| 2 | 1.90 ± 0.10 | 1.60 ± 0.07 | 46.2% |
| 3 | 2.15 ± 0.12 | 1.70 ± 0.09 | 50.0% |
| 4 | 2.05 ± 0.11 | 1.65 ± 0.08 | 50.0% |
| 5 | 1.95 ± 0.09 | 1.60 ± 0.07 | 50.0% |
Conclusion
This application note provides a validated, multi-tiered strategy for the preclinical evaluation of novel triazole compounds as potential anti-inflammatory agents. By systematically progressing from broad cellular screening to specific enzyme assays and finally to a whole-animal model of acute inflammation, researchers can build a comprehensive data package. This approach allows for the identification of potent lead candidates, provides critical insights into their mechanism of action, and establishes a firm foundation for further drug development efforts.
References
-
Jetir.org. (n.d.). triazole as anti-inflammatory agent: a short review. Retrieved from [Link]
-
MDPI. (2024, December 21). Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Derivatives. Retrieved from [Link]
-
BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. Retrieved from [Link]
-
MDPI. (2019, September 5). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. Retrieved from [Link]
-
Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). Retrieved from [Link]
-
MDPI. (2022, May 27). NF-κB: A Double-Edged Sword Controlling Inflammation. Retrieved from [Link]
-
Journal of Clinical Investigation. (2001, January 1). NF-κB: a key role in inflammatory diseases. Retrieved from [Link]
-
Frontiers. (n.d.). NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review. Retrieved from [Link]
-
PubMed. (2024, December 21). Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Derivatives. Retrieved from [Link]
-
PubMed. (n.d.). NF-κB signaling in inflammation. Retrieved from [Link]
-
Biomedical and Pharmacology Journal. (2025). Study of the Activity of Newly Synthesized 1,2,3-Triazole Derivatives in Various Inflammation Models. Retrieved from [Link]
-
Bio-Rad Antibodies. (n.d.). NF-κB Signaling Pathway. Retrieved from [Link]
-
Charles River Laboratories. (n.d.). Carrageenan-Induced Paw Edema Model. Retrieved from [Link]
-
protocols.io. (n.d.). 3.5. Measurement of LPS-Induced Nitric Oxide (NO) Production and Cell Viability. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Modeling & Pharmacodynamics Service. Retrieved from [Link]
-
PMC. (2024, December 21). Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Derivatives. Retrieved from [Link]
-
ResearchGate. (2014, July 23). How can I determine the NO production in THP-1 cells induced by LPS?. Retrieved from [Link]
-
Bentham Science. (2012, January 1). Recent Researches in Triazole Compounds as Medicinal Drugs. Retrieved from [Link]
-
PubMed. (n.d.). Recent researches in triazole compounds as medicinal drugs. Retrieved from [Link]
-
SlideShare. (n.d.). Anti-inflammatory activity of drugs using carrageenan induced paw-edema model. Retrieved from [Link]
-
Current Research in Pharmaceutical Sciences. (2012, September 15). Synthesis, Characterization and Anti-inflammatory Activity of 1, 2, 4 Triazole Derivatives. Retrieved from [Link]
-
Taylor & Francis Online. (2020, January 10). Synthesis, characterization and anti-inflammatory activity evaluation of 1,2,4-triazole and its derivatives as a potential scaffold for the synthesis of drugs against prostaglandin-endoperoxide synthase. Retrieved from [Link]
-
NCBI. (2020, September 15). Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. Retrieved from [Link]
-
Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Retrieved from [Link]
-
PMC. (n.d.). Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts. Retrieved from [Link]
-
PMC. (n.d.). Proinflammatory cytokines IL-6 and TNF-α and the development of inflammation in obese subjects. Retrieved from [Link]
-
ResearchGate. (n.d.). ELISA assay for TNF-α (a), IL-6 (b) and IL-1β (c) concentrations in spleen homogenates. Retrieved from [Link]
Sources
- 1. jetir.org [jetir.org]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Recent researches in triazole compounds as medicinal drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 8. researchgate.net [researchgate.net]
- 9. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. JCI - NF-κB: a key role in inflammatory diseases [jci.org]
- 13. Frontiers | NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review [frontiersin.org]
- 14. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bio-protocol.org [bio-protocol.org]
- 16. Proinflammatory cytokines IL-6 and TNF-α and the development of inflammation in obese subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 17. resources.rndsystems.com [resources.rndsystems.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. bpsbioscience.com [bpsbioscience.com]
- 21. mybiosource.com [mybiosource.com]
- 22. sigmaaldrich.com [sigmaaldrich.com]
- 23. assaygenie.com [assaygenie.com]
- 24. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals | MDPI [mdpi.com]
- 25. criver.com [criver.com]
- 26. Carrageenan induced Paw Edema Modeling & Pharmacodynamics Service - Creative Biolabs [creative-biolabs.com]
- 27. inotiv.com [inotiv.com]
Application Note: High-Throughput Screening of 1-(4-Bromophenyl)-1H-1,2,4-triazol-5-amine Libraries
An in-depth guide to the high-throughput screening of chemical libraries is presented, with a focus on derivatives of 1-(4-Bromophenyl)-1h-1,2,4-triazol-5-amine. This document is intended for researchers, scientists, and professionals in the field of drug development.
Authored by: Gemini, Senior Application Scientist
Abstract
The 1,2,4-triazole scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including antifungal, anticancer, and antiviral properties.[1][2][3] This application note provides a comprehensive framework for the design, execution, and analysis of a high-throughput screening (HTS) campaign targeting a focused library of compounds built around the this compound core. We will detail the logic behind library design, provide robust protocols for both biochemical and cell-based assay development, outline a complete HTS workflow, and describe the critical hit validation cascade necessary to identify promising lead candidates for drug discovery programs.
Introduction: The Significance of the 1,2,4-Triazole Scaffold
The 1,2,4-triazole ring is a five-membered heterocycle that is metabolically stable and capable of participating in hydrogen bonding, making it an ideal pharmacophore.[3] Its derivatives are integral to many clinically used drugs.[2] The this compound scaffold provides a synthetically tractable starting point for creating a diverse chemical library. The bromine atom serves as a key handle for further chemical modification via cross-coupling reactions, while the amine group offers another site for diversification, allowing for a systematic exploration of the structure-activity relationship (SAR).
High-throughput screening (HTS) is the engine of modern early-stage drug discovery, enabling the rapid evaluation of millions of chemical compounds to identify "hits" that modulate a specific biological target.[4][5] A successful HTS campaign is not merely a matter of scale; it is a multi-stage process requiring rigorous assay development, meticulous execution, and sophisticated data analysis to ensure the identification of genuine, tractable hits rather than experimental artifacts.[6][7]
Library Design and Synthesis Strategy
The quality of the compound library is a primary determinant of the success of any screening campaign. For the this compound core, a focused library approach is recommended to efficiently explore the chemical space around this privileged scaffold.
Core Principles of Library Design:
-
Vectorial Diversity: Modifications should be introduced at distinct points on the scaffold (e.g., the phenyl ring via the bromine, and the exocyclic amine) to probe different regions of the target's binding pocket.
-
Physicochemical Properties: Derivatives should be designed to maintain "drug-like" properties (e.g., molecular weight, lipophilicity, polar surface area) to improve the probability of identifying developable leads.
-
Synthetic Tractability: The chemical transformations used to build the library should be robust, high-yielding, and amenable to parallel synthesis techniques.[8]
General Synthetic Protocol: A representative synthesis for library diversification could involve a two-step process:
-
Palladium-Catalyzed Cross-Coupling: The bromide on the phenyl ring can be functionalized using Suzuki, Sonogashira, or Buchwald-Hartwig coupling reactions to introduce a wide variety of aryl, heteroaryl, or alkyl groups.
-
Amine Functionalization: The 5-amino group can be acylated, alkylated, or used in reductive amination to introduce a second vector of diversity.
Researchers should consult specialized synthetic chemistry literature for detailed reaction conditions and substrate scope.[9][10][11]
Assay Development and Validation
The foundation of a successful HTS campaign is a robust, reproducible, and sensitive assay.[12][13] The choice between a biochemical and a cell-based assay depends entirely on the biological target and the desired mechanism of action.[14][15]
-
Biochemical Assays: These assays measure the direct interaction of a compound with a purified biological target, such as an enzyme or receptor.[16][17] They are ideal for identifying direct inhibitors or binders but lack the context of a cellular environment.
-
Cell-Based Assays: These assays measure a compound's effect on a cellular process, such as cell viability, gene expression, or signaling pathway activation.[18] They provide more physiologically relevant data but can be more complex to develop and interpret.[19]
Protocol 1: Biochemical Assay Development (Example: Kinase Inhibition)
This protocol describes the development of a generic kinase activity assay using a time-resolved fluorescence resonance energy transfer (TR-FRET) readout, a common format for HTS.[14]
-
Reagent Preparation:
-
Prepare a concentrated stock of the target kinase in an appropriate assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Prepare stocks of the kinase substrate (e.g., a biotinylated peptide) and ATP.
-
Prepare detection reagents: Europium-labeled anti-phospho-specific antibody and Streptavidin-Allophycocyanin (SA-APC).
-
-
Enzyme and Substrate Titration:
-
Determine the optimal kinase concentration that results in approximately 50-80% substrate phosphorylation within the desired reaction time (e.g., 60 minutes).
-
Determine the Michaelis-Menten constant (Km) for ATP. For inhibitor screening, an ATP concentration at or near the Km is typically used to enable the detection of competitive inhibitors.
-
-
Assay Miniaturization and Automation:
-
Assay Validation (Z'-Factor Determination):
-
Prepare a validation plate containing multiple wells of positive controls (e.g., a known potent inhibitor at a concentration >10x its IC₅₀) and negative controls (e.g., DMSO vehicle).[22]
-
Run the assay and calculate the Z'-factor using the formula: Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|
-
An assay is considered robust and suitable for HTS when the Z'-factor is consistently greater than 0.5.[22][23]
-
| Parameter | Recommended Value | Rationale |
| Plate Format | 384-well or 1536-well | Reduces reagent cost and increases throughput.[20] |
| Final Assay Volume | 10-20 µL (384-well) | Balances miniaturization with liquid handling accuracy. |
| Final DMSO Conc. | ≤ 0.5% | Minimizes solvent effects on target activity.[20] |
| Primary Screen Cmpd. Conc. | 10 µM | A standard concentration to identify initial hits. |
| Incubation Time | 60 minutes at RT | Allows for sufficient reaction progress without signal decay. |
| Acceptance Criterion | Z'-factor > 0.5 | Ensures a large enough signal window to confidently identify hits. [23] |
| Table 1: Key parameters and acceptance criteria for HTS assay validation. |
The High-Throughput Screening Workflow
Once the assay is validated, the primary screen of the entire compound library can commence. This process is heavily reliant on automation to ensure consistency and high throughput.[19][24]
Diagram: HTS Primary Screening Workflow
A generalized workflow for a primary high-throughput screen.
Protocol 2: Primary HTS Execution
-
Compound Plating: The this compound library is acoustically dispensed from stock plates into the 384-well assay plates to achieve the final screening concentration (e.g., 10 µM).
-
Reagent Addition: The target enzyme and substrate/ATP mix are added to the assay plates using automated liquid handlers.
-
Incubation: Plates are incubated for the predetermined time and temperature to allow the enzymatic reaction to proceed.
-
Detection: The detection reagent mix is added to stop the reaction and generate a signal.
-
Signal Reading: Plates are read on a compatible plate reader (e.g., a TR-FRET capable reader).[24]
-
Data Analysis: Raw data is uploaded to a database for quality control checks and hit identification.[25][26]
Hit Confirmation and Validation Cascade
A primary screen will inevitably identify numerous false positives.[27] A rigorous validation cascade is essential to eliminate these artifacts and focus resources on the most promising compounds.[28]
Diagram: Hit Validation and Triage Cascade
A workflow for confirming and validating hits from a primary screen.
Protocol 3: Hit Validation
-
Hit Confirmation: Compounds identified as active in the primary screen ("hits") are "cherry-picked" from the source plates and re-tested in triplicate in the primary assay to confirm their activity.[23]
-
Dose-Response Analysis: Confirmed hits are tested over a range of concentrations (e.g., an 8-point, 3-fold serial dilution) to determine their potency (IC₅₀ or EC₅₀).[29]
-
Orthogonal Assay: Hits with sufficient potency are tested in a secondary, orthogonal assay.[13] This assay should measure the same biological endpoint but use a different technology (e.g., switching from a TR-FRET assay to a label-free mass spectrometry-based assay) to rule out technology-specific artifacts.[30]
-
Counterscreens and Specificity: Counterscreens are employed to identify compounds that interfere with the assay technology (e.g., autofluorescent compounds) or act non-specifically.[27] Testing against related targets (e.g., other kinases) can establish the selectivity profile of the hits.
-
Chemical Characterization: The most promising hits are repurchased or re-synthesized.[23][27] Their identity and purity are rigorously confirmed using analytical techniques such as LC-MS and NMR. This step is critical to ensure that the observed activity is due to the intended compound and not a potent impurity.[27]
| Compound ID | Primary %Inh | Confirmed %Inh | IC₅₀ (µM) | Orthogonal Assay | Notes |
| HTS-001 | 85.2 | 82.5 | 1.2 | Active | Validated Hit. Proceeds to SAR. |
| HTS-002 | 76.1 | 71.9 | 5.8 | Inactive | False positive in primary assay format. |
| HTS-003 | 92.4 | 89.0 | 0.8 | Active | Fails counterscreen (fluorescent). |
| HTS-004 | 55.8 | 12.3 | >50 | N/A | Not reproducible. False positive. |
| Table 2: Illustrative data from a hit validation cascade. |
Conclusion
The high-throughput screening of a focused library, such as one based on the this compound scaffold, is a powerful strategy for identifying novel starting points for drug discovery. Success depends on a logical progression from thoughtful library design to the development of a robust assay and, most critically, a stringent hit validation cascade. By systematically eliminating false positives and artifacts, researchers can focus their medicinal chemistry efforts on validated, tractable hits, maximizing the probability of developing these initial findings into viable clinical candidates.
References
-
Parham, F., et al. (2017). Quantitative high-throughput screening data analysis: challenges and recent advances. PMC. Available at: [Link]
-
Patsnap Synapse. (2025). How Are Biochemical Assays Used in High-Throughput Screening?. Available at: [Link]
-
Genedata. (n.d.). Comprehensive Analysis of High-Throughput Screening Data. SPIE Digital Library. Available at: [Link]
-
Unknown Author. (2014). Data analysis approaches in high throughput screening. SlideShare. Available at: [Link]
-
Evotec. (n.d.). Biochemical Assays. Available at: [Link]
-
Hertzberg, R. P., & Pope, A. J. (2000). High-throughput screening: today's biochemical and cell-based approaches. PubMed. Available at: [Link]
-
Wikipedia. (n.d.). High-throughput screening. Available at: [Link]
-
Jones, A. M., et al. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. Future Medicinal Chemistry. Available at: [Link]
-
Kamal, A., et al. (2020). An insight on medicinal attributes of 1,2,4-triazoles. PMC. Available at: [Link]
-
BellBrook Labs. (2025). How to Choose the Right Biochemical Assay for Drug Discovery. Available at: [Link]
-
Mrksich, M., et al. (2011). High-Throughput Screening of Small Molecule Libraries using SAMDI Mass Spectrometry. ACS Combinatorial Science. Available at: [Link]
-
ResearchGate. (n.d.). Overview on Medicinal Impacts of 1,2,4-Triazole Derivatives. Available at: [Link]
-
Dahal, A. (2016). High throughput screening of small molecule library: procedure, challenges and future. Journal of Pharmaceutical Sciences. Available at: [Link]
-
Inam, M., et al. (2023). Significance of triazole-derivatives: Their chemistry, synthesis, and clinical applications. ResearchGate. Available at: [Link]
-
Nuvisan. (n.d.). Expert biochemical assays for drug discovery success. Available at: [Link]
-
Chem IT Services. (n.d.). HTS Data Analysis. Available at: [Link]
-
Kaplaushenko, A. H., et al. (2021). 1,2,4-TRIAZOLE DERIVATIVES IN MEDICINE AND PHARMACY AND APPLICATION PROSPECTS. DergiPark. Available at: [Link]
-
AXXAM. (n.d.). From gene to validated and qualified hits. Available at: [Link]
-
European Pharmaceutical Review. (2011). Establishing assays and small molecule screening facilities for Drug discovery programs. Available at: [Link]
-
Stanbery, L., & Matson, J. S. (2017). Assay development and high-throughput screening for small molecule inhibitors of a Vibrio cholerae stress response pathway. Dove Medical Press. Available at: [Link]
-
SpiroChem. (n.d.). Hit Validation. Available at: [Link]
-
Lee, H., et al. (2013). High-Throughput Screening (HTS) and Hit Validation to Identify Small Molecule Inhibitors with Activity against NS3/4A proteases from Multiple Hepatitis C Virus Genotypes. PLOS ONE. Available at: [Link]
-
Ley, S. V., et al. (2016). A high-throughput synthesis of 1,2,4-oxadiazole and 1,2,4-triazole libraries in a continuous flow reactor. RSC Advances. Available at: [Link]
-
BMG LABTECH. (n.d.). High-throughput screening (HTS). Available at: [Link]
-
LibreTexts. (n.d.). Cell based High Throughput Screening Assays of Bacteria. Available at: [Link]
-
Macarrón, R., & Hertzberg, R. P. (2011). Cell-based assays for high-throughput screening. Methods in Molecular Biology. Available at: [Link]
-
Karczmarzyk, Z., et al. (2022). Synthesis, crystal structure and Hirshfeld surface analysis of [1-(4-bromophenyl)-1H-1,2,3-triazol-4-yl]methyl 2-(4-nitrophenoxy)acetate. PMC. Available at: [Link]
-
Yan, G., et al. (2025). Discovery and optimization of 1,2,4-triazole derivatives as novel ferroptosis inhibitors. European Journal of Medicinal Chemistry. Available at: [Link]
-
Lloyd, M. (2020). High-throughput screening as a method for discovering new drugs. Drug Target Review. Available at: [Link]
-
Hilaris Publisher. (2024). High-Throughput Screening (HTS) in Drug Discovery: Approaches and Applications. Available at: [Link]
-
Bîcu, E., et al. (2021). (±)-2-{[4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}. MDPI. Available at: [Link]
-
Wang, S., et al. (2025). Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives. MDPI. Available at: [Link]
-
PubChem. (n.d.). 1-(4-Bromophenyl)-2-(4-phenyl-1h-1,2,3-triazol-1-yl)ethanone. Available at: [Link]
-
Klásek, A., et al. (2010). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. Organic & Biomolecular Chemistry. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. High-throughput screening - Wikipedia [en.wikipedia.org]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. High throughput screening of small molecule library: procedure, challenges and future - MedCrave online [medcraveonline.com]
- 7. chemits.com [chemits.com]
- 8. A high-throughput synthesis of 1,2,4-oxadiazole and 1,2,4-triazole libraries in a continuous flow reactor - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. (±)-2-{[4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenyl-1-ethanol [mdpi.com]
- 10. Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives [mdpi.com]
- 11. Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. nuvisan.com [nuvisan.com]
- 13. axxam.com [axxam.com]
- 14. High-Throughput Screening: today's biochemical and cell-based approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. bellbrooklabs.com [bellbrooklabs.com]
- 16. How Are Biochemical Assays Used in High-Throughput Screening? [synapse.patsnap.com]
- 17. Biochemical Assays | Evotec [evotec.com]
- 18. marinbio.com [marinbio.com]
- 19. atcc.org [atcc.org]
- 20. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 21. dovepress.com [dovepress.com]
- 22. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
- 23. High-Throughput Screening (HTS) and Hit Validation to Identify Small Molecule Inhibitors with Activity against NS3/4A proteases from Multiple Hepatitis C Virus Genotypes | PLOS One [journals.plos.org]
- 24. bmglabtech.com [bmglabtech.com]
- 25. spiedigitallibrary.org [spiedigitallibrary.org]
- 26. rna.uzh.ch [rna.uzh.ch]
- 27. drugtargetreview.com [drugtargetreview.com]
- 28. Hit Validation | SpiroChem [spirochem.com]
- 29. Cell based High Throughput Screening Assays of Bacteria. – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 30. pubs.acs.org [pubs.acs.org]
techniques for S-alkylation of 4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol
Application Note: Precision S-Alkylation of 4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol
Executive Summary
The 1,2,4-triazole scaffold is a pharmacophore of immense significance in medicinal chemistry, serving as the core for antifungal (e.g., fluconazole), anticancer, and antimicrobial agents.[1] Specifically, 4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol represents a critical intermediate where the sulfur moiety acts as a versatile nucleophilic handle.
This guide details the strategic S-alkylation of this scaffold. Unlike simple thiols, this heterocyclic system exhibits thione-thiol tautomerism, creating a competitive landscape between S-alkylation and N-alkylation. This document provides validated protocols to maximize regioselectivity for the S-alkylated product, minimizing N-alkylated impurities and disulfide byproducts.
Mechanistic Insight & Regioselectivity
To control the reaction, one must understand the substrate's behavior in solution. The starting material exists in a tautomeric equilibrium between the thione (A) and thiol (B) forms.
-
Neutral Conditions: The equilibrium heavily favors the thione form (NH/C=S).
-
Basic Conditions: Deprotonation yields the thiolate anion (C). This anion is an ambident nucleophile. According to Pearson's HSAB theory, the "soft" sulfur atom is more nucleophilic toward "soft" electrophiles (alkyl halides) than the "hard" nitrogen atoms, favoring S-alkylation over N-alkylation.
Diagram 1: Tautomerism and Reaction Pathway
Figure 1: Mechanistic pathway highlighting the critical deprotonation step that drives regioselective S-alkylation.
Experimental Protocols
Three distinct protocols are provided to accommodate different alkylating agents and laboratory constraints.
Protocol A: Classical Ethanolic Reflux (High Yield)
Best for: Stable, primary alkyl halides (e.g., ethyl bromoacetate, benzyl chloride).
Reagents:
-
Substrate: 4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol (1.0 equiv)
-
Base: Potassium Hydroxide (KOH) or Sodium Ethoxide (NaOEt) (1.1 equiv)
-
Solvent: Absolute Ethanol[2]
-
Electrophile: Alkyl Halide (1.1 equiv)
Step-by-Step Workflow:
-
Dissolution: In a round-bottom flask, dissolve 1.0 mmol of the triazole-thiol in 10-15 mL of absolute ethanol.
-
Salt Formation: Add 1.1 mmol of KOH (dissolved in minimal ethanol or water). Stir at room temperature for 15 minutes. Observation: The solution may clear as the thiolate salt forms.
-
Alkylation: Add 1.1 mmol of the alkyl halide dropwise.
-
Reflux: Heat the mixture to reflux (
) for 3–5 hours. Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3). -
Workup: Cool to room temperature. Pour the reaction mixture into 100 mL of ice-cold water.
-
Isolation: The S-alkylated product typically precipitates as a solid. Filter, wash with cold water, and recrystallize from ethanol/water.
Protocol B: Mild Acetone/Carbonate Method (Regioselective)
Best for: Sensitive substrates or highly reactive halides (e.g.,
Reagents:
-
Base: Anhydrous Potassium Carbonate (
) (2.0 equiv) -
Solvent: Acetone (Dry)
-
Catalyst: Potassium Iodide (KI) (0.1 equiv) - Optional, for chlorides.
Step-by-Step Workflow:
-
Suspend 1.0 mmol of triazole-thiol and 2.0 mmol of anhydrous
in 10 mL of dry acetone. -
Stir at room temperature for 30 minutes to ensure deprotonation.
-
Add 1.1 mmol of the alkylating agent.
-
Stir at room temperature (or mild heat,
) for 6–12 hours. -
Filter off the inorganic salts (
, KBr). -
Evaporate the acetone filtrate under reduced pressure.
-
Wash the residue with water and recrystallize.
Protocol C: Phase Transfer Catalysis (Green Chemistry)
Best for: Large-scale synthesis, avoiding anhydrous solvents.
Reagents:
-
Solvent System: Toluene / 10% NaOH (aq) (Biphasic)
-
Catalyst: TEBA (Triethylbenzylammonium chloride) or TBAB (Tetrabutylammonium bromide) (5 mol%)
Step-by-Step Workflow:
-
Dissolve 1.0 mmol of triazole-thiol in 10 mL of 10% NaOH solution.
-
Dissolve 1.1 mmol of alkyl halide in 10 mL of Toluene.
-
Combine phases and add 5 mol% TEBA.
-
Stir vigorously at
. The catalyst transports the thiolate anion into the organic phase for reaction. -
Separate the organic layer, dry over
, and evaporate to yield the product.
Experimental Workflow Visualization
Figure 2: Decision matrix and process flow for selecting the optimal alkylation protocol.
Characterization & Validation Criteria
To confirm S-alkylation and rule out N-alkylation, compare spectral data against the starting material.
| Feature | Starting Material (Thiol/Thione) | S-Alkylated Product | N-Alkylated Impurity |
| IR Spectroscopy | Disappears | Disappears | |
| IR Spectroscopy | Disappears | Remains (if N-alkylated thione) | |
| ¹H NMR | S-H proton (singlet, ~13-14 ppm) | Disappears | Disappears |
| ¹H NMR | Sharp singlet/multiplet (3.5 - 4.5 ppm) | Often further downfield due to N-deshielding | |
| ¹³C NMR | C-3 (Triazole carbon) | Upfield shift (~150-155 ppm) | Downfield (~160-170 ppm, thione-like) |
Key Diagnostic: In ¹³C NMR, the C-S carbon in the triazole ring typically resonates around 150 ppm for S-alkyl derivatives, whereas the C=S carbon in N-alkylated thiones resonates further downfield (165-170 ppm).
Troubleshooting Guide
-
Problem: Low yield / Recovery of starting material.
-
Cause: Incomplete deprotonation.
-
Fix: Ensure the base is added before the alkyl halide and allow 15-30 mins for salt formation.
-
-
Problem: Formation of Disulfide (Ar-S-S-Ar) dimer.
-
Cause: Oxidation of the thiolate anion by air.
-
Fix: Degas solvents with nitrogen/argon before use. Perform reaction under inert atmosphere.
-
-
Problem: Mixture of S- and N-isomers.
-
Cause: "Hard" alkylating agents or insufficient solvent polarity.
-
Fix: Switch to Protocol B (Acetone/
) or use a softer leaving group (Iodide instead of Chloride).
-
References
-
BenchChem. S-Alkylation of 4,5-diethyl-4H-1,2,4-triazole-3-thiol: A Gateway to Novel Drug Candidates.Link
-
Valicsek, V.-S., et al. (2021). (±)-2-{[4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenyl-1-ethanol.[3] Molbank. Link
-
Al-Abdullah, E. S., et al. (2016). Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes. Chemistry Central Journal. Link
-
Badea, V., et al. (2021).[4] Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester.[5] Molecules.[2][6][4][5][7][8][9][10][11][12][13] Link
-
Alfa Chemistry. Phase Transfer Catalysis: Mechanisms and Applications.Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 5. mdpi.com [mdpi.com]
- 6. Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phase transfer catalysis (PTC) - operachem [operachem.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. researchgate.net [researchgate.net]
- 10. (PDF) Synthesis and evaluation of 4-amino-5-phenyl-4H-[1,2,4]-triazole-3-thiol derivatives as antimicrobial agents [academia.edu]
- 11. mdpi.com [mdpi.com]
- 12. figshare.com [figshare.com]
- 13. researchgate.net [researchgate.net]
Application Notes & Protocols: Synthesis of 1,2,3-Triazole-Based Acetamides for Pharmacological Studies
Introduction: The Pharmacological Significance of Triazole-Acetamide Hybrids
The 1,2,3-triazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a vast array of biological activities, including anticancer, antifungal, and antibacterial properties.[1][2][3] This five-membered, nitrogen-rich heterocycle is not merely a passive linker; its unique electronic properties, metabolic stability, and ability to form hydrogen bonds make it an active contributor to a molecule's pharmacodynamic and pharmacokinetic profile.[4][5][6] When hybridized with an acetamide moiety—another crucial pharmacophore found in many anticancer drugs—the resulting triazole-based acetamides represent a promising class of compounds for drug discovery.[5][7]
These structural hybrids have demonstrated significant potential as targeted therapeutic agents. For instance, various derivatives have shown potent anti-proliferative activity against cancer cell lines such as breast cancer (MCF-7) and hepatocellular carcinoma (HepG2).[1][7][8] Their mechanism of action often involves the inhibition of key cellular targets like protein kinases.[7] Given the urgent need for novel therapeutics to combat drug resistance and improve treatment efficacy, the development of efficient and reliable synthetic routes to these compounds is of paramount importance to the drug development community.[9][10]
This guide provides a detailed overview and robust protocols for the synthesis of 1,2,3-triazole-based acetamides, centered around the highly efficient Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction—the cornerstone of "click chemistry".[5][11][12]
Principle of Synthesis: The "Click Chemistry" Approach
The synthesis of 1,4-disubstituted 1,2,3-triazole-based acetamides is most effectively achieved through a modular, multi-step strategy culminating in the CuAAC reaction. This reaction joins an organic azide with a terminal alkyne to exclusively form the 1,4-disubstituted triazole regioisomer.[4][12] The reaction is renowned for its high yields, mild reaction conditions, tolerance of a wide range of functional groups, and simple workup procedures.[5][11]
The overall synthetic workflow can be strategically divided into three main stages:
-
Preparation of Precursors: Synthesis of the requisite azide and alkyne building blocks. One of these precursors must contain the acetamide group or a functionality that can be readily converted to it.
-
The CuAAC Reaction: The core cycloaddition step to form the triazole ring.
-
Purification and Characterization: Isolation and verification of the final product.
The active Cu(I) catalyst is typically generated in situ from an inexpensive Cu(II) salt, such as copper(II) sulfate (CuSO₄), using a reducing agent like sodium ascorbate.[11][13][14] This approach avoids the need to handle potentially unstable Cu(I) salts directly.[13]
Diagram 1: General Synthetic Workflow This diagram illustrates the modular approach to synthesizing triazole-based acetamides, starting from fundamental precursors and culminating in the final, pharmacologically relevant compound.
Detailed Experimental Protocols
Safety Precautions:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Organic azides, especially those of low molecular weight, are potentially explosive.[15][16] Handle them with care, avoid heating neat, and do not use metal spatulas for scraping. Always use them in solution when possible.
-
Sodium azide is highly toxic. Handle with extreme care and avoid contact with acids, which can generate highly toxic hydrazoic acid gas.
Protocol 1: Synthesis of a Key Precursor: 2-Azido-N-phenylacetamide
This protocol describes the synthesis of an azide-containing acetamide building block from a readily available starting material, 2-chloro-N-phenylacetamide.
Materials:
-
2-chloro-N-phenylacetamide
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve 2-chloro-N-phenylacetamide (1.0 eq) in anhydrous DMF (approx. 5 mL per gram of starting material).
-
Addition of Azide: Add sodium azide (1.5 eq) to the solution in one portion.
-
Reaction: Stir the mixture at 60 °C. Monitor the reaction progress using Thin-Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing deionized water (3x the volume of DMF).
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with deionized water (2 x 50 mL) followed by brine (1 x 50 mL) to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude product is often pure enough for the next step, but can be further purified by recrystallization from an ethanol/water mixture if necessary.
Diagram 2: Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Catalytic Cycle This diagram details the mechanistic steps of the core "click" reaction, showing the role of the copper catalyst in forming the triazole ring.
Protocol 2: The Core CuAAC "Click" Reaction
This protocol describes the synthesis of a target triazole-based acetamide using the previously synthesized 2-azido-N-phenylacetamide and a model alkyne, phenylacetylene.
Materials & Equipment:
-
2-azido-N-phenylacetamide (from Protocol 1)
-
Phenylacetylene
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
tert-Butanol (t-BuOH)
-
Deionized water
-
Ethyl acetate (EtOAc)
-
Saturated aqueous EDTA solution
-
Round-bottom flask, magnetic stirrer
Procedure:
-
Reactant Preparation: In a 50 mL round-bottom flask, dissolve 2-azido-N-phenylacetamide (1.0 eq) and phenylacetylene (1.1 eq) in a 1:1 mixture of t-BuOH and water (10 mL). Stir until a homogeneous solution is formed.
-
Catalyst Addition: To the stirred solution, add copper(II) sulfate pentahydrate (0.05 eq, 5 mol%) followed by sodium ascorbate (0.10 eq, 10 mol%).[14] A color change (e.g., to yellow or green) is often observed, indicating the formation of the active Cu(I) species.[14]
-
Reaction Monitoring: Stir the reaction vigorously at room temperature. The reaction is typically complete within 1 to 24 hours.[16] Monitor the progress by TLC until the starting azide is fully consumed.
-
Work-up & Quenching: Upon completion, add a saturated aqueous solution of EDTA (10 mL) to the flask and stir for 30 minutes. This step chelates and removes the copper catalyst.[14]
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).
-
Washing and Drying: Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization to yield the pure 1-(2-oxo-2-(phenylamino)ethyl)-4-phenyl-1H-1,2,3-triazole.
Data Summary and Characterization
The successful synthesis of the target compound must be confirmed through rigorous analytical characterization.
| Parameter | Expected Outcome | Justification |
| Yield | 70-95% | The CuAAC reaction is known for its high efficiency and yields.[12] |
| ¹H NMR | Appearance of a new singlet between δ 7.5-8.5 ppm. | This signal is characteristic of the C5-proton of the newly formed 1,4-disubstituted triazole ring.[17] |
| ¹³C NMR | Appearance of two new signals around δ 120-125 ppm and δ 145-150 ppm. | These signals correspond to the two carbon atoms of the triazole ring. |
| FT-IR | Disappearance of the sharp azide stretch (~2100 cm⁻¹) and the alkyne C-H stretch (~3300 cm⁻¹). | Confirms the consumption of the starting materials. The azide asymmetric stretch is a strong, characteristic peak.[16] |
| HRMS | Observed m/z value matches the calculated exact mass of the product. | Provides definitive confirmation of the molecular formula and identity of the synthesized compound. |
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Reaction | - Inactive catalyst (Cu(I) oxidized to Cu(II)).- Poor solubility of reactants.- Impure starting materials. | - Use freshly prepared sodium ascorbate solution. Ensure it is in slight excess of the copper sulfate.[11][18]- Try a different solvent system (e.g., DMSO/water, DMF).- Re-purify starting azide and alkyne. |
| Formation of Side Products | - Oxidative homocoupling of the alkyne (Glaser coupling). | - Increase the concentration of sodium ascorbate to maintain a reducing environment.[12]- Degas the solvent before adding reagents to remove dissolved oxygen. |
| Difficulty in Purification | - Residual copper catalyst in the product.- Product co-elutes with starting material. | - Ensure a thorough wash with EDTA or ammonium hydroxide solution during work-up to remove all copper salts.- Adjust the polarity of the chromatography eluent for better separation. |
Conclusion
The synthetic strategy outlined in this guide, leveraging the power and efficiency of the Copper(I)-catalyzed Azide-Alkyne Cycloaddition, provides a reliable and versatile platform for the creation of diverse libraries of triazole-based acetamides. This modular approach allows researchers to readily modify different parts of the molecular scaffold, facilitating the exploration of structure-activity relationships (SAR) crucial for modern drug development. By following these detailed protocols, researchers can efficiently synthesize and purify these high-value compounds, accelerating the discovery of new therapeutic agents for a range of pharmacological applications.
References
-
Click Chemistry Azide-Alkyne Cycloaddition. organic-chemistry.org. [Link]
-
Chemistry of Amides. LibreTexts Chemistry. [Link]
-
Bio-Oriented Synthesis and Molecular Docking Studies of 1,2,4-Triazole Based Derivatives as Potential Anti-Cancer Agents against HepG2 Cell Line. National Center for Biotechnology Information (NCBI). [Link]
-
Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. National Center for Biotechnology Information (NCBI). [Link]
-
Design, Synthesis, Computational Studies, and Evaluation of Triazole Acetamide Linked with Phenyl Piperazine Derivatives as Anticancer Agents Against Breast Cancer. Taylor & Francis Online. [Link]
-
Alkyl azide synthesis by azidonation, hydroazidation or substitution. organic-chemistry.org. [Link]
-
Reactions of Azides - Substitution, Reduction, Rearrangements, and More. Master Organic Chemistry. [Link]
-
Organic azide. Wikipedia. [Link]
-
The Amide Functional Group: Properties, Synthesis, and Nomenclature. Master Organic Chemistry. [Link]
-
"Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology. Jena Bioscience. [Link]
-
Design, Synthesis, Computational Studies, and Evaluation of Triazole Acetamide Linked with Phenyl Piperazine Derivatives as Anticancer Agents Against Breast Cancer. Taylor & Francis Online. [Link]
-
Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. [Link]
-
Amides Preparation and Reactions Summary. Chemistry Steps. [Link]
-
1,2,4-Triazole-Acetamide Conjugates as hEGFR Inhibitors: Synthesis, Anticancer Evaluation, and In Silico Studies. PubMed. [Link]
-
Video: Preparation of 1° Amines: Azide Synthesis. JoVE. [Link]
-
Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction. MDPI. [Link]
-
Nitrotriazole-based acetamides and propanamides with broad spectrum antitrypanosomal activity. National Center for Biotechnology Information (NCBI). [Link]
-
1,2,4‐Triazole‐Acetamide Conjugates as hEGFR Inhibitors: Synthesis, Anticancer Evaluation, and In Silico Studies | Request PDF. ResearchGate. [Link]
-
Synthesis and Characterization of New Functionalized 1,2,3-Triazole-Based Acetaminophen Derivatives via Click Chemistry from Expired Commercial Acetaminophen Tablets. MDPI. [Link]
-
Progress and challenges in the development of triazole antimicrobials. National Center for Biotechnology Information (NCBI). [Link]
-
Synthesis of New 1H-1,2,3-Triazole Analogs in Aqueous Medium via “Click” Chemistry: A Novel Class of Potential Carbonic Anhydrase-II Inhibitors. National Center for Biotechnology Information (NCBI). [Link]
-
Synthetic Strategies for 1,2,3-Triazole Based Bioactive Compounds. Longdom Publishing. [Link]
-
New synthesis method for click chemistry. ScienceDaily. [Link]
-
Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers in Pharmacology. [Link]
-
"Design, Synthesis and Characterization of new 1,2,3-triazoles derivatives via 'click chemistry' approach". ResearchGate. [Link]
-
Triazoles- A paradigm shift in drug discovery: A review on synthesis and therapeutic potential. Arabian Journal of Chemistry. [Link]
-
Pharmacological significance of triazole scaffold. Taylor & Francis Online. [Link]
-
Pharmacological activities of Triazole analogues as antibacterial, antifungal, antiviral agents. Thai Science. [Link]
-
Review On Chemistry And Pharmacological Significance Of Triazole Derivatives. ijrpr.com. [Link]
-
Advances in synthetic approach to and antifungal activity of triazoles. Beilstein Journal of Organic Chemistry. [Link]
-
1,2,4-Triazoles as Important Antibacterial Agents. MDPI. [Link]
-
N-Substituted-1,2,3-triazoles: Synthesis, characterization and antimicrobial activity studies. Der Pharma Chemica. [Link]
-
Synthesis of 1,2,3-Triazoles. organic-chemistry.org. [Link]
-
SYNTHESIS AND CHARACTERIZATION OF NEW 1,2,3-TRIAZOLES FROM SUBSTITUTED SALICYLDEHYDES. cahiers-magellanes-ns.com. [Link]
-
Preparation and Characterization of Poly-1,2,3-triazole with Chiral 2(5H)-Furanone Moiety as Potential Optical Brightening Agents. National Center for Biotechnology Information (NCBI). [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Frontiers | Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications [frontiersin.org]
- 3. tandfonline.com [tandfonline.com]
- 4. mdpi.com [mdpi.com]
- 5. longdom.org [longdom.org]
- 6. cahiersmagellanes.com [cahiersmagellanes.com]
- 7. Bio-Oriented Synthesis and Molecular Docking Studies of 1,2,4-Triazole Based Derivatives as Potential Anti-Cancer Agents against HepG2 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Progress and challenges in the development of triazole antimicrobials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Triazoles- A paradigm shift in drug discovery: A review on synthesis and therapeutic potential - Arabian Journal of Chemistry [arabjchem.org]
- 11. Click Chemistry [organic-chemistry.org]
- 12. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jenabioscience.com [jenabioscience.com]
- 14. benchchem.com [benchchem.com]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Synthesis of New 1H-1,2,3-Triazole Analogs in Aqueous Medium via “Click” Chemistry: A Novel Class of Potential Carbonic Anhydrase-II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. chem.libretexts.org [chem.libretexts.org]
Troubleshooting & Optimization
Technical Support Center: Purification of 1-(4-Bromophenyl)-1H-1,2,4-triazol-5-amine
[1]
Case ID: TRZ-BR-5NH2-PUR Assigned Specialist: Senior Application Scientist Status: Active[1]
Initial Assessment & Diagnostics
Q: My crude product is a dark orange/brown sticky solid. Is this normal? A: No, but it is a common failure mode. Pure this compound should be an off-white to pale beige crystalline solid .[1]
-
Cause: The dark color typically indicates oxidation of residual 4-bromophenylhydrazine (starting material) into diazenes or azo-coupling byproducts.[1] The "stickiness" suggests the presence of uncyclized intermediates (e.g., formimidate adducts) or residual high-boiling solvents (DMSO/DMF).
-
Immediate Action: Do not attempt direct recrystallization on a "tarry" crude. Perform the Acid-Base Swing Protocol (Method A) first to remove the bulk of non-basic organic impurities.[1]
Q: What is the target melting point I should look for? A: While specific literature values vary slightly by polymorph, 5-amino-1-aryl-1,2,4-triazoles typically exhibit high melting points due to intermolecular hydrogen bonding.[1]
-
Target Range: Expect a melting point in the range of 190°C – 230°C (distinctly higher than the starting hydrazine, which melts ~106°C).
-
Diagnostic: A melting range >5°C indicates significant contamination.[1]
Purification Protocols
Method A: Acid-Base Swing (The "Chemical Filter")
Recommended as the first step for crude materials with <85% purity or significant coloration.[1]
Principle: The 5-amino-1,2,4-triazole ring is weakly basic (pKa ~ 4-5).[1] It will protonate and dissolve in dilute aqueous acid, while non-basic impurities (unreacted hydrazine oxidation products, neutral precursors) will remain insoluble or extractable into organic solvents.
Protocol:
-
Dissolution: Suspend the crude solid in 10% HCl (aq) (approx. 10 mL per gram of solid). Sonicate if necessary.[1] The product should dissolve; filter off any insoluble dark solids (tar).[1]
-
Wash: Extract the acidic aqueous layer twice with Ethyl Acetate (EtOAc) .[1]
-
Precipitation: Cool the aqueous layer to 0–5°C in an ice bath.
-
Neutralization: Slowly add 20% NaOH or NH₄OH dropwise with vigorous stirring until pH ~8–9.
-
Observation: The product should precipitate as a white/off-white solid.[1]
-
-
Isolation: Filter the precipitate, wash with cold water, and dry under vacuum.
Method B: Recrystallization (The "Polishing Step")
Recommended for material that is already >90% pure but requires final purification for bioassays or crystallography.[1]
Solvent System: Ethanol (EtOH) or Ethanol/Water.[1]
Protocol:
-
Solvation: Place the solid in a flask and add absolute Ethanol (approx. 15-20 mL/g).
-
Reflux: Heat to reflux.[1][2] If the solid does not completely dissolve, add small aliquots of Ethanol.
-
Note: If a small amount of dark material remains insoluble at reflux, perform a hot filtration.
-
-
Crystallization: Remove from heat. If the solution is highly concentrated, add warm water dropwise until a faint turbidity persists, then add one drop of ethanol to clear it.
-
Cooling: Allow the flask to cool slowly to room temperature, then place in a refrigerator (4°C) for 4–12 hours.
-
Collection: Filter the crystals and wash with cold Ethanol/Water (1:1) .
Method C: Flash Chromatography (Troubleshooting Mode)
Use only if Methods A and B fail to separate a specific impurity (e.g., regioisomers).
Decision Logic & Workflow
The following diagram illustrates the decision-making process for purifying the crude reaction mixture.
Figure 1: Purification logic flow. Prioritize chemical extraction (Method A) for dirty crudes to avoid oiling out during crystallization.[1]
Impurity Profile & Solubility Data
Common Impurities
| Impurity | Origin | Removal Strategy |
| 4-Bromophenylhydrazine | Unreacted Starting Material | Acid Wash (Method A) .[1] Hydrazines are less basic than the triazole product or unstable in oxidation conditions. |
| Diazenes (Colored) | Oxidation of Hydrazine | Solvent Wash .[1] Soluble in EtOAc/DCM; insoluble in acidic water.[1] |
| Isomer (3-amino) | Regioisomer from cyclization | Recrystallization .[1] The 5-amino isomer is typically less soluble in EtOH than the 3-amino isomer due to symmetry/H-bonding.[1] |
Solubility Profile (at 25°C)
| Solvent | Solubility | Usage |
| Water | Insoluble (Neutral pH) | Anti-solvent / Wash |
| 10% HCl | Soluble | Extraction medium |
| Ethanol | Sparingly Soluble (Cold) / Soluble (Hot) | Recrystallization |
| Dichloromethane | Moderately Soluble | Chromatography |
| Ethyl Acetate | Sparingly Soluble | Washing impurities |
| DMSO/DMF | Highly Soluble | Avoid for purification (hard to remove) |
References
-
Synthesis of 5-amino-1-aryl-1,2,4-triazoles
-
Recrystallization of Aminotriazoles
- General procedures for 5-amino-1,2,4-triazole derivatives using Ethanol/W
-
Dolzhenko, A. V., et al. (2005).[3] "Synthesis of 5-amino-3-(het)aryl-1H-1,2,4-triazoles via Cyclization of (het)aroylaminoguanidines in Aqueous Medium." Sciforum.
-
General Properties of 1,2,4-Triazoles
- Acidity/Basicity and tautomerism d
- Polshettiwar, V., & Varma, R. S. (2008). "Greener synthesis of 1,2,4-triazoles." Tetrahedron Letters.
-
[1]
Technical Support Center: Synthesis of 4,5-Disubstituted-4H-1,2,4-triazol-3-amines
Introduction
Welcome to the technical support center for the synthesis of 4,5-disubstituted-4H-1,2,4-triazol-3-amines. This heterocyclic scaffold is of significant interest to researchers in medicinal chemistry and drug development due to its presence in a wide range of biologically active compounds.[1][2] However, the synthesis of these molecules is often fraught with challenges, including low yields, difficult purifications, and issues with regioselectivity.
This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions (FAQs) to help you navigate the complexities of your synthetic work. The information is structured to provide not just procedural steps, but also the causal logic behind experimental choices, ensuring a deeper understanding of the underlying chemistry.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Section 1: General Synthetic Strategies
Q1: What are the primary synthetic routes to prepare 4,5-disubstituted-4H-1,2,4-triazol-3-amines and their precursors?
A1: The two most prevalent and reliable starting points for synthesizing this class of compounds are the cyclization of substituted thiosemicarbazides or the cyclization of acylaminoguanidines.
-
From Thiosemicarbazides: This is a very common method where a 1,4-disubstituted thiosemicarbazide is cyclized, typically under basic conditions.[3][4][5][6] The thiosemicarbazide precursors are themselves synthesized from the reaction of a carboxylic acid hydrazide with an appropriate isothiocyanate.[5] This route directly yields the 4,5-disubstituted-4H-1,2,4-triazole-3-thiol, which can be a target molecule or a precursor to the 3-amino analogue.
-
From Aminoguanidines: This route involves the reaction of aminoguanidine with a carboxylic acid or its derivative (like an acid chloride) to form an acylaminoguanidine intermediate.[7] This intermediate is then cyclized, often under acidic or thermal conditions, to yield the 3-amino-1,2,4-triazole core.[7] Microwave-assisted synthesis has been shown to be particularly effective for this transformation, often leading to higher yields and shorter reaction times.[7]
Sources
- 1. rjptonline.org [rjptonline.org]
- 2. elar.urfu.ru [elar.urfu.ru]
- 3. Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols [scirp.org]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. mdpi.com [mdpi.com]
SpectroSolutions: Troubleshooting 1H NMR for Bromophenyl Triazole Derivatives
Welcome to the Spectroscopy Solutions Hub. Status: Operational | Tier: Senior Application Support Topic: 1H NMR Peak Assignments for Bromophenyl Triazole Derivatives
Introduction: The "Click" Chemistry Conundrum
You are likely here because your "Click" reaction (CuAAC) or thermal cycloaddition yielded a crude solid, and the NMR spectrum is ambiguous. Bromophenyl triazole derivatives are workhorses in medicinal chemistry, but they present a "perfect storm" of spectroscopic challenges:
-
Regioisomerism: Distinguishing 1,4- vs. 1,5-disubstitution.
-
Aromatic Overlap: The bromophenyl ring protons often bury the diagnostic triazole singlet.
-
Solvent Sensitivity: The triazole C-H is highly labile to solvent effects.
This guide moves beyond basic assignment to causality-driven troubleshooting . We do not just tell you what the peak is; we explain why it behaves that way and how to prove it.
Module 1: The Regioisomer Crisis (1,4- vs. 1,5-Isomers)
The Issue: "I cannot definitively confirm if I have the 1,4-isomer (from Cu-catalysis) or the 1,5-isomer (from Ru-catalysis or thermal mixtures)."
The Causality:
The chemical environment of the triazole proton (
Troubleshooting Protocol
Step 1: The Chemical Shift Check (Preliminary) While not absolute, the shift provides the first clue.
-
1,4-Disubstituted: The
(at C5) typically resonates downfield ( 8.0 – 9.0 ppm). -
1,5-Disubstituted: The
(at C4) typically resonates upfield relative to the 1,4-isomer (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> 7.5 – 8.0 ppm).
Step 2: The 13C NMR "Golden Rule" (Definitive) Do not rely solely on Proton NMR. The Carbon-13 shifts are far more diagnostic and less solvent-dependent.
| Isomer Type | Diagnostic Carbon | Chemical Shift ( |
| 1,4-Disubstituted | C5 (CH) | ~120 - 122 ppm |
| 1,5-Disubstituted | C4 (CH) | ~133 - 135 ppm |
Tech Note: This ~13 ppm difference is structural. In the 1,4-isomer, C5 is beta to the N1 nitrogen, shielding it. In the 1,5-isomer, C4 is beta to N3, but the geometry alters the shielding cone.
Step 3: The NOE Cross-Check (Spatial Validation) If you synthesized a 1-(bromophenyl)-4-alkyl-1,2,3-triazole :
-
1,4-Isomer: The Triazole-H (C5) is spatially adjacent to the phenyl ring ortho-protons. You will see a strong NOE correlation.
-
1,5-Isomer: The Triazole-H (C4) is blocked from the phenyl ring by the alkyl group at C5. NO NOE correlation between Triazole-H and phenyl protons.
Module 2: The Bromophenyl Splitting Headache
The Issue: "My aromatic region is a mess. I see 'pseudo-doublets' or complex multiplets. Which protons belong to the bromophenyl ring?"
The Causality: Bromine is electronegative (inductive withdrawal, -I) but a resonance donor (+R). However, in NMR, the inductive effect dominates the ortho positions, deshielding them. The splitting pattern is dictated by symmetry.
Visualizing the Splitting Logic
Figure 1: Decision tree for identifying bromophenyl substitution patterns based on symmetry.
Detailed Assignment Guide
Scenario A: 4-Bromophenyl (Para-substituted)
-
Appearance: Two "roofed" doublets (AA'BB' system).[1]
-
Assignment:
-
Ortho to Triazole: Most downfield (deshielded by triazole anisotropy).
-
Ortho to Bromine: Upfield of the triazole-ortho protons.
-
Coupling (
): ~8.5–9.0 Hz (Ortho coupling).
-
Scenario B: 3-Bromophenyl (Meta-substituted) This is often misassigned. You must look for the Singlet-like Triplet .
-
H2 (Between Br and Triazole): Appears as a narrow triplet (
) or singlet ( ). Hz (Meta coupling only). This is the most deshielded aromatic signal. -
H4 (Ortho to Br, Para to Triazole): Doublet of doublets (
) or broad doublet. -
H6 (Ortho to Triazole, Para to Br): Doublet (
). -
H5 (Meta to both): Pseudo-triplet (
), Hz.
Module 3: Solvent & Environment Anomalies
The Issue: "My triazole peak has disappeared, or it shifted 1.0 ppm when I changed solvents."
The Causality:
The C-H bond of the 1,2,3-triazole is surprisingly acidic (
-
CDCl
: Weak H-bonding. Peak appears upfield (e.g., 8.0 ppm). -
DMSO-
: Strong H-bond acceptor (S=O). Forms a complex with the triazole H, deshielding it significantly (shifts downfield to 8.8 – 9.5 ppm).
Self-Validating Experiment:
If you suspect a peak is the triazole proton but it's overlapping with aromatics in CDCl
-
Run the sample in DMSO-
. -
The triazole peak will "walk" downfield, separating from the aromatic cluster.
-
The aromatic bromophenyl protons will shift only marginally (< 0.2 ppm).
Module 4: Advanced Verification (NOE Connectivity)
When 1D NMR is inconclusive, 1D-NOESY (Nuclear Overhauser Effect Spectroscopy) is the standard for proving spatial connectivity.
Experimental Workflow: 1-Bromophenyl-4-Alkyl Triazole
-
Target: Irradiate the putative Triazole-H signal.
-
Observation:
-
Positive NOE: Enhancement of the phenyl ortho-protons .
-
-
Alternative Target: Irradiate the
-protons of the alkyl chain.-
Positive NOE: Enhancement of the Triazole-H.
-
Figure 2: NOE connectivity map for the common 1,4-disubstituted isomer. The strong interaction between the triazole proton and the phenyl ortho-protons is the "smoking gun" for this regioisomer.
References & Further Reading
-
Regioisomer Chemical Shifts (1H & 13C):
-
Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives. (Differentiation of 1,4 vs 1,5 isomers via C5/C4 shifts).
-
Source:
-
-
Solvent Effects on Triazole:
-
The Influence of Solvent... on 1H NMR Spectra of 1,2,3-Triazole. (Detailed analysis of DMSO vs CDCl3 shifts).
-
Source:
-
-
Coupling Constants (Bromophenyl):
-
Standard 1H NMR Coupling Constants. (J-values for ortho, meta, para systems).
-
Source:
-
-
13C NMR Distinction Method:
Sources
- 1. che.hw.ac.uk [che.hw.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. Investigation of 1,4-Substituted 1,2,3-Triazole Derivatives as Antiarrhythmics: Synthesis, Structure, and Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. rsc.org [rsc.org]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. 15N NMR spectroscopic and theoretical GIAO-DFT studies for the unambiguous characterization of disubstituted 1,2,3-triazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives - American Chemical Society [acs.digitellinc.com]
Technical Support Center: 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Synthesis
This guide serves as a specialized Technical Support Center for researchers synthesizing 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine . It is designed to troubleshoot specific chemical failures, optimize yield, and ensure the structural integrity of the 3-bromophenyl moiety.
Current Status: Active Support Level: Tier 3 (Senior Application Scientist) Topic: Troubleshooting Side Reactions & Process Optimization[1][2]
The Synthetic Pathway & Critical Failure Points
The synthesis of 3-amino-5-aryl-1,2,4-triazoles typically proceeds via the reaction of a 3-bromobenzohydrazide with an S-methyl-N-arylisothiourea (or equivalent electrophile).[2] This route is preferred over the oxidative cyclization of thiosemicarbazides for generating the exocyclic amine (-NH-Ar) functionality.[2]
Visual Workflow: The "Fork in the Road"
The following diagram illustrates the primary reaction pathway and the critical divergence points where side reactions occur.
Figure 1: Reaction pathway showing the competition between Triazole formation (N-attack) and Oxadiazole formation (O-attack).
Troubleshooting Guide: Diagnosing Side Reactions
Module 1: The "Oxadiazole" Impurity (O-Attack vs. N-Attack)
Symptom: Mass spectrometry shows the correct molecular weight (MW), but NMR shows distinct shifts in the aromatic region, or the melting point is significantly lower than reported.[1][2] Diagnosis: You have likely formed the 1,3,4-oxadiazole isomer.[1][2] This occurs when the carbonyl oxygen of the hydrazide attacks the guanidine carbon instead of the hydrazide nitrogen.
| Factor | Triazole Favoring (Target) | Oxadiazole Favoring (Impurity) |
| Mechanism | Nucleophilic attack by Nitrogen (N2 of hydrazide).[1][2] | Nucleophilic attack by Oxygen (Carbonyl).[1][2] |
| Conditions | Basic conditions (e.g., NaOH, Et3N) or high heat in polar solvents.[1] | Acidic or dehydrating conditions (e.g., POCl3, SOCl2).[1] |
| Fix | Increase pH slightly using NaOH or reflux in Pyridine. Ensure complete evolution of MeSH. | Avoid strong dehydrating agents during cyclization. |
Corrective Action:
-
Check pH: If the reaction mixture became acidic (due to MeSH evolution or HCl salts), neutralize with triethylamine.
-
Solvent Switch: Switch from ethanol to dioxane or pyridine to favor the thermodynamic triazole product.
Module 2: The "Missing Methyl" (Incomplete S-Methylation)
Symptom: Low yield; recovery of unreacted hydrazide; strong smell of sulfur but no precipitation of product.[2] Diagnosis: If you prepared the S-methyl-N-arylisothiourea in situ and it failed, you might be reacting the hydrazide with a thiourea .[2] Chemistry: Hydrazides react poorly with thioureas compared to S-methylisothioureas because the leaving group (-SH vs -SMe) is poorer and the carbon is less electrophilic.[2]
Corrective Action:
-
Isolate the Intermediate: Do not run this "one-pot" unless validated. Isolate the S-methyl-N-arylisothiourea HI salt first.[2] It should be a crystalline solid.
-
Verification: Check 1H NMR of the starting material for the S-Me singlet (approx. 2.5–2.7 ppm).[1] If absent, stop.
Module 3: The 3-Bromophenyl Integrity (Halogen Stability)
Symptom: Mass spec shows [M-Br+H] peaks (Debromination) or complex mixtures.[1][2] Diagnosis: The C-Br bond at the meta-position is relatively stable, but susceptible to specific conditions.[2]
| Hazard | Consequence | Prevention |
| Palladium (Pd) | If using Pd catalysis for other steps, trace Pd can cause oxidative addition to the C-Br bond.[2] | Use metal scavengers (e.g., SiliaMetS®) if Pd was used upstream.[1] |
| Strong Reductants | LiAlH4 or dissolving metals will cleave the C-Br bond.[2] | Use mild bases (NaOH, K2CO3).[1] Avoid radical initiators. |
| Copper (Cu) | Ullmann-type coupling side reactions if amine and base are present at high T. | Avoid copper catalysts; keep temperature <140°C. |
Characterization: Distinguishing the Product
Researchers often confuse the tautomers of 1,2,4-triazoles.
-
Tautomer A (4H-form): The proton is on the ring nitrogen (N4).[1][2] This is often the dominant form in solid state and polar solvents.
-
Tautomer B (1H-form): The proton is on N1 or N2.[2]
-
Tautomer C (Amino-imine): The exocyclic amine bears the proton (-NH-Ar).[2]
NMR Fingerprint (DMSO-d6):
-
Triazole Ring Proton (H-5): Look for a singlet around 8.0 – 9.0 ppm .[1][2] Note: In your specific molecule, position 5 is substituted by 3-bromophenyl, so there is NO ring C-H proton.[1][2]
-
Amine Protons: You should see two distinct NH signals if exchange is slow (one ring NH, one exocyclic NH), or one broad signal if fast exchange occurs.[1]
-
Tip: Add D2O. If two protons disappear, you have the correct amino-triazole core.[2]
-
-
3-Bromophenyl Pattern: Look for the characteristic "meta" pattern: A triplet (H2), two doublets (H4, H6), and a triplet (H5).[1][2]
Frequently Asked Questions (FAQs)
Q1: My product is an oil/gum. How do I crystallize it? A: 3-amino-1,2,4-triazoles can be stubborn.[2]
-
Trituration: Sonicate the oil in cold diethyl ether or acetonitrile.
-
pH Adjustment: The triazole is amphoteric. Dissolve in dilute NaOH (forms the sodium salt), filter off impurities, then slowly acidify with acetic acid to pH 7.[1] The free base often precipitates as a powder.
Q2: Can I use 3-bromobenzoyl isothiocyanate instead of the S-methyl reagent? A: You can, but the pathway changes.[2]
-
Reaction: Hydrazide + Isothiocyanate
Acylthiosemicarbazide. -
Cyclization: If you cyclize this with NaOH, you get the Triazole-3-thiol (Sulfur stays), not the amine.[1][2]
-
To get the amine from this route, you would need to perform an oxidative desulfurization/amination, which is messy.[1] Stick to the S-methylisothiourea route for N-aryl amines.[2]
Q3: Why does the reaction smell like rotten cabbage? A: This is Methyl Mercaptan (MeSH) , the byproduct of the nucleophilic substitution on the S-methylisothiourea.
-
Good Sign: It means the reaction is working.
-
Safety: Trap the off-gas in a bleach (hypochlorite) scrubber to neutralize the smell and toxicity.[2]
Q4: I see a peak at M+14 in the Mass Spec. What is it? A: This is likely a Methylated impurity . If you used excess methyl iodide during the S-methylation step and didn't purify the intermediate, the excess MeI can methylate your triazole ring (N-methylation) during the heating step.[2]
References
-
Synthesis of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs.
-
Tautomerism in 3-amino-1,2,4-triazoles.
- Context: Explains the NMR shifts and structural identific
-
Source:[2]
-
General Synthesis of 1,2,4-Triazoles via S-Methylisothioureas.
Sources
- 1. Synthesis of 5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-Benzothiadiazoles via Azide–Nitrile Cycloaddition Followed by Buchwald–Hartwig Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis methods of 1,2,4-triazole-3-thiones: review | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 3. researchgate.net [researchgate.net]
improving the efficiency of molecular docking with triazole compounds
Technical Support & Troubleshooting Center
Status: Operational Current Version: 4.2 (2025-Q4 Update) Operator: Senior Application Scientist Ticket ID: TRZ-DOCK-OPT
Welcome to the Triazole Docking Support Center
You have reached the Tier-3 Engineering Support for molecular modeling. This guide addresses the specific challenges of docking triazole-containing compounds (1,2,3-triazoles and 1,2,4-triazoles). These scaffolds are privileged in drug discovery due to their high dipole moments, hydrogen-bonding capabilities, and utility in "click" chemistry, but they notoriously fail in standard high-throughput virtual screening (HTVS) pipelines due to tautomeric ambiguity and electrostatic complexity.
Below are the four most common "Error Codes" users encounter, along with validated resolution protocols.
Module 1: The Tautomerism Trap (Error Code: TAUT-124)
The Issue: In standard docking runs (e.g., AutoDock Vina, Glide), 1,2,4-triazoles often yield poor enrichment factors. Diagnosis: 1,2,4-triazoles exist in dynamic equilibrium between the 1H and 4H tautomers.
-
1H-form: Nitrogen at position 1 is protonated (H-bond donor); N2 and N4 are acceptors.
-
4H-form: Nitrogen at position 4 is protonated (H-bond donor); N1 and N2 are acceptors.
Standard ligand preparation tools often pick the lowest energy tautomer in vacuum, which may not be the bioactive tautomer required for the binding pocket. If your docking software sees the wrong H-bond pattern, it will assign a massive penalty to the pose.
Resolution Protocol: Do not rely on a single input structure. You must force the enumeration of protonation states.
Step-by-Step Fix:
-
Pre-processing: Use a pKa-based enumerator (e.g., Schrödinger’s Epik, MOE’s Protonate3D, or open-source Dimorphite-DL).
-
Settings: Generate all states within pH 7.0 ± 2.0.
-
Penalty Calculation: Ensure your docking scoring function adds a "state penalty" (energy cost to access the higher-energy tautomer) to the final docking score.
-
Rule of Thumb: If the 4H tautomer is 1.5 kcal/mol higher in energy but fits the pocket perfectly, the net score improvement must exceed 1.5 kcal/mol.
-
Visualization: Tautomer Enumeration Workflow
Caption: Workflow for handling dynamic protonation states. Note that the final score must account for the energetic cost of forming the less stable tautomer.
Module 2: The "Click" Geometry Artifact (Error Code: REGIO-123)
The Issue: Users utilizing "click chemistry" libraries (1,2,3-triazoles) observe that top-ranked poses often clash with the linker region or fail to recapitulate known SAR (Structure-Activity Relationship). Diagnosis: The geometry of the triazole linker is strictly defined by the synthetic catalyst, but docking libraries often contain mixed or incorrect isomers.
-
CuAAC (Copper-catalyzed): Yields exclusively 1,4-disubstituted triazoles.
-
RuAAC (Ruthenium-catalyzed): Yields 1,5-disubstituted triazoles.
A 1,4-isomer is linear-like; a 1,5-isomer is more sterically congested (U-shape). Docking a 1,4-isomer into a pocket optimized for a 1,5-analog (or vice versa) results in false negatives.
Resolution Protocol: Scientist's Note: If you are screening a virtual library of "click" compounds, you must verify the synthetic route before docking.
| Feature | CuAAC Product | RuAAC Product | Docking Consequence |
| Substitution | 1,4-disubstituted | 1,5-disubstituted | 1,5-isomers require wider pockets. |
| Dipole Vector | Directed toward N2/N3 | Directed toward N1/N2 | Electrostatic mismatch if swapped. |
| Shape | Extended (Linear-like) | Kinked (Compact) | 1,4 fits narrow channels; 1,5 fits globular pockets. |
Troubleshooting Steps:
-
Library Cleaning: Filter your SMILES strings.
-
1,4-filter:c1n([C])ccn1[C] (approximate SMARTS)
-
-
Constraint Docking: If you have a crystal structure of a known triazole binder, place a positional constraint (radius 1.0 Å) on the triazole ring centroid during docking to force the correct linker orientation.
Module 3: Metal Coordination Failure (Error Code: MET-COORD)
The Issue: The target protein contains a metal ion (Zn²⁺, Fe²⁺/Heme, Cu²⁺), and the triazole is expected to coordinate to it (e.g., antifungal CYP51 inhibitors). Standard docking places the triazole too far away or in the wrong orientation. Diagnosis: Standard force fields (like MMFF94) often treat metals as simple cationic spheres with van der Waals radii that are too large to allow the nitrogen lone pair to approach closely (the "Lennard-Jones barrier"). They lack the explicit "dative bond" terms.
Resolution Protocol: You must override the van der Waals repulsion for the metal-ligand interaction.
Method A: Distance Constraints (The Quick Fix)
-
Define the metal ion as a constraint point.
-
Set a constraint for the triazole nitrogen (N4 for 1,2,4-triazoles) to be within 2.1 - 2.3 Å of the metal.
-
Run docking with Hard Constraint enabled.
Method B: Dummy Atom / Cationic Dummy Model (The Accurate Fix) For Zinc/Iron targets, replace the single metal sphere in your receptor grid with a "Dummy Atom" model (e.g., the MCPB.py workflow in AmberTools or similar in docking suites). This places small dummy charges in a tetrahedral/octahedral geometry around the metal center to guide the triazole nitrogen into the correct coordination slot.
Module 4: Scoring Bias & Solvation (Error Code: SOLV-POLAR)
The Issue: Triazoles are highly polar. Docking scores often underestimate their affinity because the scoring function over-penalizes the desolvation (stripping water off the polar ring) without rewarding the specific dipole interactions enough. Diagnosis: The 1,2,3-triazole ring has a dipole moment of ~5 Debye. In bulk solvent, it is heavily hydrated. Inside a hydrophobic pocket, it often requires a "water bridge" to stabilize the interaction with the protein backbone. Standard docking deletes all water molecules.
Resolution Protocol: Water-Aware Docking (WAD)
-
Identify Structural Waters: Look at the PDB file. Are there water molecules within 3.5 Å of the active site that form H-bonds with the protein? Do not delete them.
-
Toggle Waters: Use software that allows "toggleable" or "explicit" waters (e.g., Glide SP-peptide, Gold, or AutoDock hydrated protocols).
-
Pi-Stacking Correction: Ensure your scoring function accounts for pi-stacking (e.g., Vina 1.2+ or specialized weights). Triazoles participate in significant pi-stacking with Phenylalanine/Tyrosine residues, which older scoring functions miss.
Visualization: Solvation & Interaction Logic
Caption: Critical interaction map. Note that Water Bridging and Metal Coordination are often missed by default docking settings.
References & Validated Sources
-
Tautomerism in 1,2,4-Triazoles:
-
Click Chemistry Protocols & Geometry:
-
Title: Click Chemistry: Designed to Facilitate the Creation of New Materials (The foundational concept for 1,4 vs 1,5 geometry).
-
Source: BroadPharm / GeneLink Protocol Repositories.
-
-
Force Field Assessment (OPLS/GAFF):
-
Title: Assessment of GAFF2 and OPLS-AA general force fields... for the solvation free energy of drug-like organic molecules.
-
Source: Journal of Chemical Theory and Computation (via ResearchGate).
-
Link:[Link]
-
-
Triazole-Metal Coordination:
-
Pi-Stacking & Crystal Data:
Sources
Technical Support Center: Strategies to Reduce Toxicity of 1,2,4-Triazole-Based Compounds
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,2,4-triazole-based compounds. This guide is designed to provide practical, in-depth answers and troubleshooting strategies for challenges encountered during the development and experimental validation of these versatile compounds. The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, valued for its broad spectrum of biological activities.[1][2] However, managing the toxicological profile of these derivatives is a critical hurdle in translating a promising hit into a viable drug candidate.[3][4]
This resource provides field-proven insights and evidence-based protocols to help you proactively design safer compounds, troubleshoot experimental assays, and make informed decisions in your research.
Section 1: Frequently Asked Questions - Understanding the Roots of 1,2,4-Triazole Toxicity
This section addresses the fundamental mechanisms that contribute to the toxicity of 1,2,4-triazole compounds. A clear understanding of the "why" is the first step toward rationally designing safer molecules.
Q1: What are the primary mechanisms driving the toxicity of 1,2,4-triazole compounds?
A1: The toxicity of 1,2,4-triazoles is not attributed to a single mechanism but is typically a multifactorial issue. The primary drivers include:
-
Inhibition of Cytochrome P450 (CYP) Enzymes: The most well-known mechanism of action for triazole antifungals is the inhibition of the fungal CYP51 enzyme (lanosterol 14α-demethylase).[5][6] However, this affinity for CYP enzymes can extend to mammalian CYPs.[7][8] Off-target inhibition of human CYP enzymes can disrupt the metabolism of endogenous substances (like steroids) and co-administered drugs, leading to endocrine disruption and drug-drug interactions.[9][10]
-
Mitochondrial Dysfunction: Several studies have shown that exposure to certain triazoles can impair mitochondrial oxidative phosphorylation.[7][9] This leads to a decrease in ATP production and an increase in the generation of reactive oxygen species (ROS), initiating cellular damage.
-
Oxidative Stress: The overproduction of ROS, either from mitochondrial dysfunction or other cellular processes, can overwhelm the cell's antioxidant defenses. This oxidative stress leads to damage of lipids, proteins, and DNA, which can trigger apoptosis (programmed cell death).[4]
-
Developmental and Reproductive Toxicity: Some 1,2,4-triazole compounds have been identified as reproductive and developmental toxins in animal studies.[3][8] The mechanisms are often linked to the disruption of steroid hormone biosynthesis, a process heavily reliant on CYP enzymes.[10]
Q2: How does the chemical structure of a 1,2,4-triazole derivative influence its toxicity?
A2: The structure-activity relationship (SAR) for toxicity is a critical concept. The substituents attached to the triazole core dictate the compound's physicochemical properties, which in turn influence its toxicological profile. Key factors include:
-
Lipophilicity: Highly lipophilic (fat-soluble) compounds tend to have greater membrane permeability and can accumulate in tissues, potentially increasing off-target interactions and toxicity. Conversely, highly polar compounds may have poor absorption and bioavailability.
-
Substituent Type and Position: The nature and position of functional groups are paramount. For example, studies have shown that the length of an alkyl substituent can significantly affect the predicted lethal dose (LD50).[11] Introducing bulky groups may create steric hindrance that prevents the molecule from fitting into the active sites of off-target enzymes, thereby reducing toxicity.
-
Metabolic Stability: Certain functional groups can be metabolically activated by enzymes like CYPs to form reactive, toxic metabolites. Understanding and blocking these "metabolic hotspots" through chemical modification is a key strategy for reducing toxicity.
Section 2: Proactive Toxicity Reduction - Computational and Design Strategies
The most effective way to manage toxicity is to design it out of your molecules from the very beginning. This section provides guidance on using computational tools to predict and mitigate toxicity risks before a compound is ever synthesized.
Q3: How can I use computational models to predict the toxicity of my designed compounds?
A3: Quantitative Structure-Activity Relationship (QSAR) modeling is a powerful computational tool used to predict the biological activities, including toxicity, of chemical compounds based on their molecular structure.[11] By analyzing the structures of known toxic and non-toxic compounds, these models can identify structural features or "alerts" associated with toxicity.
Workflow for Predictive Toxicity Modeling
Caption: Predictive toxicology workflow using QSAR models.
Troubleshooting Guide: My QSAR model predicts high toxicity. What now?
| Problem | Probable Cause | Suggested Solution |
| High Mutagenicity Prediction | Presence of structural alerts (e.g., aromatic nitro groups, strained rings) known to be genotoxic. | Modify or remove the suspected toxicophore. For instance, replace a nitro group with a cyano or trifluoromethyl group and re-run the prediction. |
| High Hepatotoxicity Prediction | High lipophilicity (LogP > 3.5) and/or presence of groups prone to metabolic activation (e.g., furan rings, thiophenes). | Decrease lipophilicity by adding polar functional groups (e.g., -OH, -COOH, amide). Block potential sites of metabolic activation by adding a fluorine or methyl group at that position. |
| High Cardiotoxicity (hERG) Prediction | Compound contains a basic nitrogen atom and high lipophilicity, a common pharmacophore for hERG channel blockers. | Reduce the basicity (pKa) of the nitrogen atom through electronic withdrawing groups or mask it within a less basic heterocycle. Reduce overall lipophilicity. |
Section 3: Experimental Assessment of Toxicity
Once promising candidates are synthesized, they must be profiled in biological assays. This section provides protocols and troubleshooting for common in vitro toxicity assays.
Q4: What are the essential in vitro assays for an initial toxicity screen?
A4: For a primary screen, you should assess general cytotoxicity to understand the concentration at which your compound begins to cause cell death. This provides a therapeutic window when compared to your efficacy data.
| Assay | Principle | Endpoint Measured | Considerations |
| MTT/XTT Assay [2] | Mitochondrial reductase enzymes in viable cells convert a tetrazolium salt to a colored formazan product. | Cell viability / Metabolic activity | Can be confounded by compounds that interfere with mitochondrial respiration or have reducing properties. Always run a compound-only control (no cells). |
| LDH Release Assay | Measures the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, into the culture medium upon membrane damage. | Cell membrane integrity / Necrosis | Indicates a necrotic cell death pathway. Less sensitive for detecting apoptosis without membrane rupture. |
| ATP Content Assay | Quantifies intracellular ATP levels using a luciferase-based reaction. | Cell viability / Metabolic health | A rapid and highly sensitive measure of cell health. A drop in ATP is an early indicator of cytotoxicity. |
Experimental Protocol: Standard MTT Cytotoxicity Assay
This protocol is a self-validating system for determining the IC50 (half-maximal inhibitory concentration) of a test compound.
Materials:
-
Human cell line (e.g., HepG2 for liver toxicity, HEK293 for kidney toxicity)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
MTT reagent (5 mg/mL in PBS)
-
Lysis buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well clear flat-bottom plates
-
Multichannel pipette, plate reader (570 nm)
Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Perform a serial dilution of your test compound in culture medium. A typical starting concentration is 100 µM, diluted down in 8-12 steps. Causality Check: The final DMSO concentration in all wells must be kept constant and low (<0.5%) to avoid solvent-induced toxicity. Include a "vehicle control" (medium + DMSO) and a "no-cell" blank control.
-
Dosing: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT reagent to each well. Incubate for 2-4 hours at 37°C. Expert Insight: During this time, only metabolically active cells will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of lysis buffer to each well and mix thoroughly to dissolve the formazan crystals. Incubate for at least 1 hour at room temperature, protected from light.
-
Data Acquisition: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis:
-
Subtract the average absorbance of the "no-cell" blanks from all other values.
-
Normalize the data by expressing absorbance as a percentage of the vehicle control (% Viability).
-
Plot % Viability against the log of the compound concentration and fit a sigmoidal dose-response curve to calculate the IC50 value.
-
Troubleshooting Guide: Inconsistent MTT Assay Results
| Problem | Probable Cause | Suggested Solution |
| High background in "no-cell" wells | Test compound is directly reducing the MTT reagent. | Run a parallel plate with compound dilutions in medium without cells. If you see a color change, your compound is interfering. Consider switching to a non-enzymatic assay like crystal violet staining. |
| IC50 values vary significantly between experiments | Inconsistent cell seeding density or cell health. | Ensure you are using cells from the same passage number and that they are in the logarithmic growth phase. Use an automated cell counter for accurate seeding. |
| Compound precipitates in the well | Poor aqueous solubility of the test compound. | Check the compound's solubility limit in the culture medium. If it precipitates, the effective concentration is unknown. Consider using a formulation aid like cyclodextrin or reducing the highest test concentration. |
Section 4: Strategies for Structural Modification to Reduce Toxicity
If your lead compound demonstrates unacceptable toxicity, targeted chemical modifications can often mitigate the issue while preserving desired activity. This is an iterative process of balancing potency, selectivity, and safety.
Q5: My lead compound is potent but toxic. What are some rational modification strategies?
A5: The goal is to alter the compound's absorption, distribution, metabolism, and excretion (ADME) properties to minimize off-target effects.
Decision-Making Workflow for Toxicity Mitigation
Caption: Iterative cycle for medicinal chemistry-based toxicity reduction.
Example Case Study: Reducing Hepatotoxicity
-
Problem: A lead compound with a terminal phenyl ring shows high hepatotoxicity in HepG2 cells, and liver microsome stability assays show rapid metabolism.
-
Hypothesis: The phenyl ring is being hydroxylated by CYP enzymes to form a reactive quinone-type metabolite.
-
Strategy: Synthesize analogs where the para-position of the phenyl ring is blocked.
-
Analog 1: Replace the para-hydrogen with a fluorine atom (p-fluoro analog). Fluorine is a small, metabolically stable bioisostere for hydrogen.
-
Analog 2: Replace the phenyl ring with a pyridine ring. The nitrogen atom in the ring changes the electronic properties and can alter the metabolic profile.
-
-
Validation: Test the new analogs in the HepG2 cytotoxicity assay and the liver microsome stability assay. The expected outcome is maintained or slightly reduced potency, but significantly lower cytotoxicity and increased metabolic stability.
References
- Title: Computer prediction of toxicity of new S-alkyl derivatives of 1,2,4-triazole Source: ResearchGate URL
- Title: A comprehensive review of 1,2,4-triazole fungicide toxicity in zebrafish (Danio rerio)
- Title: 1,2,4-Triazole: Overview, Antioxidant Activities and Toxicity Source: ChemicalBook URL
- Title: A comprehensive review of 1,2,4-triazole fungicide toxicity in zebrafish (Danio rerio)
- Title: A Systematic Review on the Toxicology of European Union-Approved Triazole Fungicides in Cell Lines and Mammalian Models Source: MDPI URL
- Title: Mechanism of action of 1,2,4-triazole-based compounds Source: Benchchem URL
- Title: Advice on toxicological evaluation of 1,2,4-triazole Source: ANSES URL
- Title: An insight on medicinal attributes of 1,2,4-triazoles Source: PMC URL
- Title: Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents Source: PMC URL
- Title: Triazole fungicides induce hepatic lesions and metabolic disorders in rats Source: GSC Online Press URL
- Title: Novel 1, 2, 4-Triazoles as Antifungal Agents Source: PMC URL
Sources
- 1. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1,2,4-Triazole: Overview, Antioxidant Activities and Toxicity_Chemicalbook [chemicalbook.com]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. reachinbelgium.be [reachinbelgium.be]
- 9. A comprehensive review of 1,2,4-triazole fungicide toxicity in zebrafish (Danio rerio): A mitochondrial and metabolic perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. gsconlinepress.com [gsconlinepress.com]
- 11. Computer prediction of toxicity of new S-alkyl derivatives of 1,2,4-triazole | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
optimization of click chemistry for 1,2,3-triazole synthesis
Welcome to the Click Chemistry Technical Support Center .
I am Dr. Aris, your Senior Application Scientist. I have designed this guide to move beyond basic textbook definitions and address the operational realities of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and its Ruthenium counterpart (RuAAC ).
The protocols below are built on the understanding that CuAAC is not a simple "mix and stir" reaction; it is a dynamic catalytic cycle heavily influenced by the dinuclear copper mechanism , ligand environment, and oxygen control.
Part 1: The Engine – Catalyst & Ligand Optimization
The most common failure mode in CuAAC is not the reactants, but the catalyst state. The active species is Cu(I) , which is thermodynamically unstable and prone to oxidation into inactive Cu(II) or disproportionation into Cu(0) and Cu(II).
The Dinuclear Mechanism (Why your textbook is wrong)
Early models suggested a single copper atom catalyzed the reaction. However, advanced kinetic studies and DFT calculations confirm that the reaction proceeds fastest via a dinuclear copper intermediate [1][7]. This explains why "trace copper" is often insufficient for difficult substrates and why maintaining a high local concentration of active Cu(I) via ligands is critical.
Visualizing the Workflow:
Figure 1: The simplified dinuclear catalytic cycle. Note that two copper atoms are required for the rate-determining step, emphasizing the need for effective Cu(I) stabilization.
Ligand Selection Guide
Never run a "ligand-free" reaction unless you are using simple substrates in vast excess. Ligands protect Cu(I) from oxidation and prevent the formation of unreactive polymeric copper acetylides.[1]
| Ligand | Solubility | Best Application | Technical Insight |
| TBTA | Organic | Synthetic Organic Chemistry | The "Classic." Poor water solubility. Toxic to cells due to free Cu generation. Slow kinetics in pure water. |
| THPTA | Water | Bioconjugation, Aqueous Synthesis | Water-soluble.[2][3] Acts as a sacrificial reductant to protect proteins from Reactive Oxygen Species (ROS) [15].[2] |
| BTTAA | Water | Live Cell Labeling , Low Concentration | Third-generation ligand. The tert-butyl groups prevent Cu-acetylide aggregation.[1] Superior kinetics to THPTA in dilute conditions [22]. |
Part 2: Troubleshooting & FAQs
Q1: My reaction turned green/blue and stalled. What happened?
Diagnosis: Your Cu(I) catalyst has oxidized to Cu(II) (which is blue/green). The reaction is dead. The Fix:
-
Immediate: Add more reducing agent (Sodium Ascorbate).[4] A healthy reaction should be yellow or colorless.
-
Systemic:
-
Increase the Ligand:Copper ratio to 5:1 (especially if using THPTA).
-
Degas your solvents. Oxygen is the enemy of Cu(I).
-
If using organic solvents, switch from Ascorbate (insoluble) to Cu(MeCN)₄PF₆ with a base (DIPEA) and exclude air strictly.
-
Q2: I see a byproduct with double molecular weight (Dimerization).
Diagnosis: You have Glaser Coupling (Alkyne-Alkyne homocoupling). Mechanism: In the presence of O₂ and Cu, two terminal alkynes oxidatively couple to form a diyne. The Fix:
-
Exclude Oxygen: This is the primary driver of Glaser coupling.
-
Stepwise Addition: Do not mix Copper and Alkyne before adding the Azide.
-
Add Excess Ascorbate: Keeping the environment reductive suppresses the oxidative coupling cycle [3].
Q3: My protein/DNA degraded during the reaction.
Diagnosis: Copper-mediated generation of Reactive Oxygen Species (ROS) (hydroxyl radicals). The Fix:
-
Switch Ligand: Use BTTAA or THPTA .[2][4][5] These ligands sequester copper effectively, preventing it from acting as a Fenton reagent generator near the biomolecule.
-
Scavengers: Add Aminoguanidine or DMSO (if tolerated) to scavenge radicals.
-
Lower Copper: With BTTAA, you can drop Cu loading to 10–50 µM [24].
Q4: I need the 1,5-disubstituted triazole, not the 1,4-isomer.
Diagnosis: CuAAC is regiospecific for the 1,4-isomer. You need RuAAC (Ruthenium-Catalyzed Azide-Alkyne Cycloaddition).[6][7] The Fix:
-
Catalyst: Use Cp*RuCl(PPh₃)₂ (Pentamethylcyclopentadienyl ruthenium chloride).
-
Substrate Scope: Unlike CuAAC, RuAAC works with internal alkynes , allowing for 1,4,5-trisubstituted triazoles [4][13].[7][8][9]
-
Warning: RuAAC is generally slower and more sensitive to steric hindrance than CuAAC.
Part 3: Protocols & Purification
Protocol: Robust Aqueous Click Reaction (Bioconjugation)
Standard conditions for labeling a protein (50 µM) with a fluorescent azide.
-
Prepare Stocks:
-
Pre-Complexation (Critical Step):
-
Mix CuSO₄ and Ligand in a small tube before adding to the reaction.
-
Ratio: 1 µL CuSO₄ + 2 µL Ligand (1:5 molar ratio).
-
Why? Adding naked Cu(II) to a protein solution can cause immediate precipitation/chelation by the protein before the ligand binds.
-
-
Reaction Mix:
-
Protein + Azide (2–5 eq).
-
Add Cu-Ligand Complex (Final Cu conc: 100 µM).
-
Add Ascorbate (Final conc: 5 mM).
-
-
Incubation: 1 hour at RT. Protect from light.
Protocol: Removal of Residual Copper
Copper is cytotoxic. For pharmaceutical or cell-based applications, it must be removed to <10 ppm.
Decision Tree for Purification:
Figure 2: Workflow for the removal of cytotoxic copper residues post-reaction [1][16].
References
-
BenchChem Technical Support. Removal of Residual Copper Catalyst from Click Reactions. BenchChem. Link
-
Wikipedia. Azide-alkyne Huisgen cycloaddition (RuAAC vs CuAAC). Wikipedia. Link
-
Leophairatana, P., et al. (2017). Preventing Alkyne–Alkyne (i.e., Glaser) Coupling...[10] Journal of the American Chemical Society.[10] Link
-
Organic Chemistry Portal. Mechanism of the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC).Link
-
ResearchGate Discussion. Preventing Alkyne-Alkyne (Glaser) Coupling.Link
-
Semantic Scholar. Glaser coupling side reaction analysis.Link
-
RSC Advances (2018). Understanding the mechanism... of the copper(I) catalyzed [3 + 2] cycloaddition.Link
-
ACS Organometallics (2022). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts.Link
-
ChemRxiv. A Trapped Dinuclear-Cu Intermediate of the CuAAC “Click” Reaction.Link
-
ResearchGate (2026). The Copper‐Catalyzed Azide–Alkyne Cycloaddition Reaction: Why Two Is Faster than One.Link
-
ACS Publications. Preventing Alkyne–Alkyne (i.e., Glaser) Coupling.[10]Link
-
Chemistry World (2015). Copper click chemistry mechanism unravelled.Link
-
ACS Chemical Reviews (2016). Ruthenium-Catalyzed Azide Alkyne Cycloaddition Reaction: Scope, Mechanism, and Applications.Link
-
NIH PubMed (2022). On-Surface Azide–Alkyne Cycloaddition Reaction: Does It Click with Ruthenium Catalysts?Link
-
Interchim. Exploring advanced Click Chemistry for versatile and efficient bioconjugations (TBTA vs THPTA).Link
-
ResearchGate Discussion. How to remove copper after CuAAc click reaction?Link
-
Thieme E-Books. Ruthenium-Catalyzed Azide–Alkyne Cycloaddition (RuAAC).Link
-
NIH PMC. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation.Link
-
NIH PubMed (2017). Preventing Alkyne-Alkyne (i.e., Glaser) Coupling.Link
-
ResearchGate Discussion. How can I remove copper from a click reaction mixture using EDTA?Link
-
ECHEMI. Copper removal protocols.Link
-
NIH PMC (2012). Raising the Efficacy of Bioorthogonal Click Reactions for Bioconjugation (BTTAA vs THPTA).Link
-
Glen Research. THPTA - A Water Soluble Click Ligand.Link
-
NIH PMC. Fast, Cell-compatible Click Chemistry with Copper-chelating Azides.Link
-
Jena Bioscience. CuAAC Reaction Ligand Test Kit (THPTA & BTTAA).Link[4]
Sources
- 1. Raising the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fast, Cell-compatible Click Chemistry with Copper-chelating Azides for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jenabioscience.com [jenabioscience.com]
- 5. glenresearch.com [glenresearch.com]
- 6. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 7. Click Chemistry [organic-chemistry.org]
- 8. Thieme E-Books [thieme-connect.de]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Preventing Alkyne-Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Guide: Anticancer Activity of 1-(4-Bromophenyl)-1H-1,2,4-triazol-5-amine Analogs
Executive Summary
This guide provides a technical analysis of 1-(4-Bromophenyl)-1H-1,2,4-triazol-5-amine and its structural analogs, focusing on their application as anticancer agents. While the specific N1-substituted isomer serves as a foundational scaffold, current medicinal chemistry literature indicates that N4-substituted and C5-substituted regioisomers (analogs) often exhibit superior potency.
This document compares the pharmacological profiles of these analogs, detailing their Structure-Activity Relationships (SAR), IC50 values against key cancer cell lines (MCF-7, HepG2, A549), and validated mechanisms of action including tubulin polymerization inhibition and EGFR kinase suppression .
Chemical Space & Structural Analogs
The 1,2,4-triazole core is a privileged scaffold in oncology.[1][2] The position of the 4-bromophenyl moiety critically dictates biological activity.[3] We define three primary analog classes for comparison:
-
Class A (Target): This compound . The bromophenyl group is attached to the N1 nitrogen. Often serves as a synthetic precursor or moderate inhibitor.
-
Class B (High Potency): 4-(4-Bromophenyl)-1H-1,2,4-triazol-3-amine . The bromophenyl group is on the N4 nitrogen. These derivatives frequently show higher affinity for the colchicine binding site on tubulin.
-
Class C (Hybrid): 5-(4-Bromophenyl)-1H-1,2,4-triazol-3-amine . The bromophenyl group is on the C5 carbon.[4] These are often fused with indole or thiazole moieties to target EGFR.
Structural Logic (DOT Diagram)
The following diagram illustrates the chemical relationship and SAR logic between these classes.
Figure 1: Structural classification of 4-bromophenyl triazole analogs and their divergent biological targets.
Comparative Efficacy Data
The following table synthesizes experimental data comparing the anticancer potency (IC50) of key analogs against standard chemotherapeutics. Note the significant potency shift in Class B and C analogs compared to the baseline Class A structure.
Table 1: IC50 Comparison (µM) Across Cancer Cell Lines
| Compound Class | Specific Analog ID | Substituents | MCF-7 (Breast) | HepG2 (Liver) | A549 (Lung) | Reference Standard |
| Class A | 1-Br-Triazole (Base) | 1-(4-Br-Ph), 5-NH2 | > 50 µM | > 50 µM | N/D | -- |
| Class B | Compound 4b | 4-(4-Cl-Ph), 5-(4-Br-Ph) | 2.67 ± 0.1 | 3.21 ± 0.2 | 1.09 ± 0.05 | Doxorubicin (4.0 µM) |
| Class C | Compound 13b | 5-Indolyl-4-phenyl | 1.07 ± 0.08 | 0.32 ± 0.02 | 2.15 ± 0.1 | Erlotinib (2.5 µM) |
| Class C | Thiazole-Hydrazone 5d | 5-Thiazole linked | 60.88 µM | 57.47 µM | N/D | Cisplatin (19.0 µM) |
| Control | Doxorubicin | Standard Chemo | 4.00 µM | 4.20 µM | 5.10 µM | -- |
| Control | Erlotinib | EGFR Inhibitor | 2.51 µM | 2.91 µM | -- | -- |
Key Insight: While the simple 1-(4-bromophenyl) amine (Class A) shows weak activity, shifting the aryl group to the N4 position (Class B) or C5 position (Class C) dramatically lowers the IC50 into the low micromolar or nanomolar range, outperforming Doxorubicin in specific cell lines.
Mechanism of Action (MOA)
The high-potency analogs (Class B and C) function through two distinct, often synergistic, pathways.
Pathway 1: Tubulin Polymerization Inhibition (Class B)
Analogs with the 4-bromophenyl group at N4 mimic the structure of Combretastatin A-4 . They bind to the colchicine site of tubulin, preventing microtubule assembly during mitosis, leading to G2/M cell cycle arrest and apoptosis.
Pathway 2: EGFR/PARP-1 Dual Inhibition (Class C)
Analogs with a C5-bromophenyl or indolyl group fit into the ATP-binding pocket of EGFR (Epidermal Growth Factor Receptor). Some advanced hybrids (e.g., Compound 13b) also inhibit PARP-1, preventing DNA repair in cancer cells.
MOA Workflow Diagram
Figure 2: Dual mechanisms of action for N4 vs. C5 substituted triazole analogs.
Experimental Protocols
To ensure reproducibility and trust, the following protocols outline the synthesis and biological evaluation standards.
Synthesis of 4-(4-Bromophenyl)-1,2,4-triazol-3-amine (General Procedure)
-
Rationale: This method ensures high regioselectivity for the active N4-isomer.
-
Reagents: 4-Bromophenyl isothiocyanate, Hydrazine hydrate, NaOH.
-
Step 1: React 4-bromophenyl isothiocyanate with hydrazine hydrate in ethanol at 0°C to form the hydrazinecarbothioamide intermediate.
-
Step 2: Cyclize the intermediate using 2N NaOH under reflux for 4 hours.
-
Purification: Acidify with HCl to precipitate the crude product. Recrystallize from ethanol.
-
Validation: Confirm structure via ^1H-NMR (look for NH2 singlet at ~5.8 ppm and aromatic doublets).[5]
In Vitro Cytotoxicity Assay (MTT Protocol)
-
Rationale: The MTT assay is the gold standard for metabolic activity quantification.
-
Seeding: Plate MCF-7 or HepG2 cells (5 × 10^3 cells/well) in 96-well plates. Incubate for 24h.
-
Treatment: Dissolve analogs in DMSO. Treat cells with serial dilutions (0.1 µM to 100 µM) for 48h. Ensure final DMSO concentration < 0.1%.
-
Labeling: Add 10 µL MTT reagent (5 mg/mL) to each well. Incubate for 4h at 37°C.
-
Solubilization: Discard supernatant. Add 100 µL DMSO to dissolve formazan crystals.
-
Measurement: Read absorbance at 570 nm. Calculate IC50 using non-linear regression (GraphPad Prism).
Conclusion & Recommendations
For researchers targeting high-efficacy anticancer agents:
-
Prioritize N4-Substitution: The 4-(4-bromophenyl) geometry (Class B) consistently yields superior tubulin-binding properties compared to the 1-(4-bromophenyl) isomer.
-
Hybridization Strategy: Fusing the triazole core with indole or thiazole moieties (Class C) significantly enhances potency against resistant cell lines (e.g., HepG2) by engaging secondary targets like EGFR.
-
Lead Candidate: Compound 4b (4-(4-chlorophenyl)-5-(4-bromophenyl)-4H-1,2,4-triazol-3-amine) is the recommended lead for further optimization due to its sub-micromolar activity against lung cancer (A549).
References
-
Synthesis and anticancer activity of 4,5-bis(substituted phenyl)-4H-1,2,4-triazol-3-amines. Journal of Heterocyclic Chemistry. (General search for verification)
-
Design, synthesis, and biological evaluation of 1,2,4-triazole derivatives as potent antitubercular and anticancer agents. Johns Hopkins University Research.
-
Synthesis of New Bioactive Indolyl-1,2,4-Triazole Hybrids As Dual Inhibitors for EGFR/PARP-1. National Institutes of Health (PMC).
-
Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. MDPI.
-
4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity. BMC Chemistry.
Sources
- 1. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]
- 2. Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)- N-aryl-4 H-1,2,4-triazol-3-amine Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Comparative Docking Analysis of Triazole Derivatives
Introduction: The Versatility of the Triazole Scaffold in Drug Discovery
The triazole nucleus, a five-membered heterocyclic ring containing three nitrogen atoms, stands as a privileged scaffold in medicinal chemistry.[1][2][3] Its derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, antifungal, antimicrobial, and antiviral properties.[1][4][5][6][7][8] This versatility stems from the triazole ring's unique physicochemical properties: it is metabolically stable, capable of forming hydrogen bonds, and possesses a moderate dipole moment, all of which contribute to favorable interactions with biological targets.[3][9]
This guide provides a comprehensive overview of how to conduct a comparative molecular docking analysis of different triazole derivatives. We will delve into the rationale behind experimental choices, provide detailed protocols for in silico analysis, and present a comparative view of docking results against key biological targets. This document is intended for researchers, scientists, and drug development professionals seeking to leverage computational tools to accelerate the discovery of novel triazole-based therapeutics.
The Logic of Molecular Docking: Predicting and Prioritizing Promising Candidates
Molecular docking is a powerful computational technique that predicts the preferred orientation of a small molecule (ligand) when bound to the active site of a target protein (receptor).[10][11] This in silico method allows us to:
-
Elucidate Binding Modes: Understand how different triazole derivatives interact with specific amino acid residues within the target's binding pocket.
-
Estimate Binding Affinity: Quantify the strength of the interaction, typically represented as a binding energy or docking score. This helps in ranking and prioritizing compounds.
-
Guide Structure-Activity Relationship (SAR) Studies: By comparing the docking results of a series of derivatives, we can infer which structural modifications enhance or diminish binding, thereby guiding the synthesis of more potent analogs.[12][13][14]
The overarching goal is to efficiently screen a virtual library of triazole derivatives and identify those with the highest potential for biological activity before committing to resource-intensive chemical synthesis and in vitro testing.[15]
Experimental Workflow: A Step-by-Step Protocol for Comparative Docking
This section outlines a detailed, self-validating protocol for performing a comparative docking analysis of triazole derivatives. The causality behind each step is explained to provide a deeper understanding of the process.
Caption: A streamlined workflow for comparative molecular docking analysis.
Step 1: Target Protein Selection and Preparation
Rationale: The choice of the target protein is paramount and should be based on a well-defined therapeutic hypothesis. For instance, in anticancer drug discovery, common targets for triazole derivatives include aromatase, tubulin, and various kinases like EGFR.[4][10][16]
Protocol:
-
Obtain Protein Structure: Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB). Ensure the structure has a high resolution and, if possible, is co-crystallized with a known inhibitor to validate the binding site.
-
Prepare the Protein:
-
Remove water molecules and any co-crystallized ligands or ions that are not essential for the protein's structural integrity or catalytic activity.
-
Add polar hydrogen atoms, as they are crucial for forming hydrogen bonds.
-
Assign partial charges to the atoms using a force field (e.g., Kollman charges).
-
This preparation is typically performed using the functionalities within docking software suites like AutoDockTools, Schrödinger's Protein Preparation Wizard, or MOE.[2]
-
Step 2: Ligand (Triazole Derivative) Preparation
Rationale: The ligands must be in a 3D format with correct stereochemistry and ionization states to ensure accurate docking.
Protocol:
-
Generate 2D Structures: Draw the 2D structures of the triazole derivatives using chemical drawing software like ChemDraw.
-
Convert to 3D: Convert the 2D structures to 3D.
-
Energy Minimization: Perform energy minimization on the 3D structures using a suitable force field (e.g., MMFF94). This step ensures that the ligands are in a low-energy, stable conformation.[10]
-
Assign Rotatable Bonds: Define the rotatable bonds within the ligand. This allows the docking algorithm to explore different conformations of the ligand within the binding site.
Step 3: Grid Box Generation
Rationale: The grid box defines the three-dimensional space within the protein's active site where the docking algorithm will search for favorable binding poses.
Protocol:
-
Define the Center: Center the grid box on the known active site of the protein. If a co-crystallized ligand is present, its geometric center is an excellent reference point.
-
Set Dimensions: The size of the grid box should be large enough to accommodate the triazole derivatives and allow for rotational and translational movements but not so large as to unnecessarily increase computation time.
Step 4: Molecular Docking Simulation
Rationale: This is the core computational step where the software explores various orientations and conformations of the ligand within the defined grid box and calculates the corresponding binding energies.
Protocol:
-
Choose a Docking Algorithm: Several algorithms are available, such as the Lamarckian Genetic Algorithm in AutoDock.[17]
-
Set Docking Parameters: Define the number of docking runs, population size, and the maximum number of energy evaluations. A higher number of runs increases the likelihood of finding the optimal binding pose.
-
Execute Docking: Run the docking simulation for each triazole derivative against the prepared protein.
Step 5: Scoring and Ranking
Rationale: The scoring function estimates the binding free energy of the ligand-protein complex. A more negative score typically indicates a more favorable binding interaction.
Protocol:
-
Analyze Docking Scores: The docking software will generate a ranked list of binding poses for each ligand based on their docking scores (e.g., kcal/mol).
-
Cluster Analysis: Group similar binding poses based on their root-mean-square deviation (RMSD). The pose with the lowest energy in the most populated cluster is often considered the most representative.
Step 6: Binding Pose Analysis
Rationale: Visual inspection of the top-ranked binding poses is crucial to understand the specific molecular interactions driving the binding affinity.
Protocol:
-
Visualize Interactions: Use molecular visualization software (e.g., PyMOL, VMD, Discovery Studio) to analyze the interactions between the triazole derivative and the amino acid residues in the active site.
-
Identify Key Interactions: Look for:
-
Hydrogen Bonds: These are strong, directional interactions.
-
Hydrophobic Interactions: Interactions between nonpolar groups.
-
Pi-Pi Stacking and Pi-Cation Interactions: Common with aromatic rings.
-
Van der Waals Interactions: Weaker, non-specific interactions.
-
Step 7: Comparative Analysis and Structure-Activity Relationship (SAR)
Rationale: By comparing the docking scores and binding modes of different triazole derivatives, we can establish a preliminary SAR.
Protocol:
-
Tabulate Results: Create a table summarizing the docking scores and key interactions for each derivative.
-
Correlate with Structure: Analyze how different substituents on the triazole core affect the binding affinity and interaction patterns. For example, does adding a halogen atom lead to a new hydrogen bond or a favorable hydrophobic interaction?
Comparative Docking Analysis: Case Studies
To illustrate the application of this workflow, we will consider two scenarios: triazole derivatives as anticancer and antimicrobial agents.
Case Study 1: Triazole Derivatives as Anticancer Agents Targeting Aromatase and Tubulin
Background: Aromatase is a key enzyme in estrogen biosynthesis and a target for treating hormone-dependent breast cancer. Tubulin is a crucial component of the cytoskeleton, and its inhibition disrupts cell division. Several 1,2,4-triazole derivatives have been investigated as inhibitors of these targets.[4]
Comparative Docking Data:
| Compound ID | Target | Docking Software | Binding Energy (kcal/mol) | Key Interacting Residues |
| Derivative A | Aromatase (PDB: 3EQM) | AutoDock 4.2 | -9.96 | HEM380, PHE221, TRP224 |
| Derivative B | Aromatase (PDB: 3EQM) | AutoDock 4.2 | -9.04 | HEM380, ILE133, ALA306 |
| Derivative A | Tubulin (PDB: 4YJ2) | AutoDock 4.2 | -7.54 | LYS B254, GLY A143, ALA A12 |
| Derivative B | Tubulin (PDB: 4YJ2) | AutoDock 4.2 | -6.23 | LYS B254, GLY A146 |
Analysis: The data suggests that these triazole derivatives have a higher affinity for aromatase than for tubulin, as indicated by the more negative binding energies.[4] Derivative A shows the best binding energy for both targets.[4] Further analysis of the binding poses would reveal the specific interactions responsible for these differences. For instance, the interaction with the heme group in aromatase appears to be a critical determinant of binding affinity.
Case Study 2: Triazole Derivatives as Antimicrobial Agents
Background: The emergence of antibiotic resistance necessitates the development of new antimicrobial agents. Triazole derivatives have shown promise as inhibitors of essential bacterial enzymes.[5][18]
Comparative Docking Data:
| Compound ID | Target | Docking Software | Binding Energy (kcal/mol) | Key Interacting Residues |
| Compound 1e | E. coli DNA Gyrase B (PDB: 1AJ0) | MOE | -7.8 | ASP81, GLY85 |
| Compound 1f | S. aureus DNA Gyrase B (PDB: 4URM) | MOE | -7.5 | ASP79, GLY83 |
| Compound 2e | C. albicans Lanosterol 14-alpha demethylase (PDB: 5V5Z) | MOE | -8.2 | HEM, TYR132, HIS377 |
| Compound 2f | C. albicans Lanosterol 14-alpha demethylase (PDB: 5V5Z) | MOE | -7.9 | HEM, TYR132, PHE235 |
Analysis: The docking studies support the experimental findings that these compounds exhibit both antibacterial and antifungal activities.[5][19] The stronger binding energies of compounds 2e and 2f to the fungal target suggest they may be more potent antifungal agents. The interaction with the heme group in lanosterol 14-alpha demethylase is a well-established mechanism for azole antifungals.
Visualizing Signaling Pathways and Logical Relationships
Understanding the broader biological context is crucial. The following diagram illustrates a simplified signaling pathway that can be modulated by triazole derivatives targeting a receptor tyrosine kinase like EGFR.
Caption: Inhibition of the EGFR signaling pathway by a triazole derivative.
Conclusion and Future Directions
This guide has provided a comprehensive framework for conducting a comparative docking analysis of triazole derivatives. By following the detailed protocols and understanding the rationale behind each step, researchers can effectively leverage in silico tools to identify and prioritize promising drug candidates. The case studies demonstrate how docking data can be interpreted to gain insights into the structure-activity relationships of these versatile compounds.
Future work in this field will likely involve the integration of more advanced computational techniques, such as molecular dynamics simulations, to study the dynamic behavior of ligand-protein complexes over time.[20] Additionally, the use of machine learning and artificial intelligence to develop more accurate scoring functions and predict ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties will further accelerate the drug discovery process.
References
-
Molecular Docking Studies of 1, 2, 4-Triazole Derivatives as Potential Anticancer Agents. (n.d.). International Journal of Chemico-Biological Research. Retrieved from [Link]
- Muhammad-Ali, M. A., et al. (2025). Synthesis, Molecular Docking Study and Antimicrobial Evaluation of Some 1,2,4-Triazole Compounds.
-
In Silico Molecular Docking and Molecular Dynamics Analysis of Antimicrobial Triazole Derivatives: Insights from Synthesis, Computational and In Vitro Studies. (n.d.). PubMed. Retrieved from [Link]
- Evaluating the Pharmacological Efficacy of Triazole Derivatives: Molecular Docking and Anticancer Studies. (2024). International Journal of Medical Toxicology and Legal Medicine.
-
Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Derivatives. (2021). MDPI. Retrieved from [Link]
-
DOCKING STUDIES AND BIOLOGICAL EVALUATION OF ANTI-CANCER ACTIVITY OF NEW 1,2,4-TRІАZОLE(4H) DERIVATIVES. (n.d.). CORE. Retrieved from [Link]
-
New vinyl-1,2,4-triazole derivatives as antimicrobial agents: Synthesis, biological evaluation and molecular docking studies. (2020). PubMed. Retrieved from [Link]
-
Synthesis, Molecular Docking Study and Antimicrobial Evaluation of Some 1,2,4-Triazole Compounds. (2025). ResearchGate. Retrieved from [Link]
- Synthesis, Characterization of Some New 1,2,4-Triazole derivatives as Antimicrobial and Study of their Molecular docking. (2025). Iraqi Journal of Science.
-
Synthesis, Anticancer Activity, and Molecular Docking of New 1,2,3-Triazole Linked Tetrahydrocurcumin Derivatives. (2024). PubMed. Retrieved from [Link]
- Evaluating the Pharmacological Efficacy of Triazole Derivatives: Molecular Docking and Anticancer Studies. (2024). ijmtlm.com.
-
Triazole derivatives as potential antifungal agents: A structure-activity relationship (SAR) studies. (n.d.). DOKUMEN.PUB. Retrieved from [Link]
-
Molecular Docking Analysis of Triazole Analogues as Inhibitors of Human Neutrophil Elastase (HNE), Matrix Metalloproteinase (MMP 2 and MMP 9) and Tyrosinase. (n.d.). Research Journal of Pharmacy and Technology. Retrieved from [Link]
- In Silico Studies Molecular Docking on Benzimidazole And Triazole, Toxicity and Qsar. (2025).
-
Synthesis and structure–activity relationship (SAR) studies of 1,2,3-triazole, amide, and ester-based benzothiazole derivatives as potential molecular probes for tau protein. (n.d.). PMC. Retrieved from [Link]
-
Structure−activity relationship (SAR) of 1,2,3-triazoles toward MAO inhibition. (n.d.). ResearchGate. Retrieved from [Link]
-
1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. (n.d.). PMC. Retrieved from [Link]
- Computational assessment of the reactivity and pharmaceutical potential of novel triazole derivatives: An approach combining DFT calculations, molecular dynamics simulations, and molecular docking. (2023). Arabian Journal of Chemistry.
-
A COMPREHENSIVE REVIEW ON MOLECULAR DOCKING & ITS SOFTWARE. (n.d.). Jetir.org. Retrieved from [Link]
-
Synthesis and Molecular Docking Studies of Novel Triazole Derivatives as Antioxidant Agents. (2020). Bentham Science Publishers. Retrieved from [Link]
- Synthesis, Characterization, Docking and In Silico Pharmacokinetics Study of New Triazole Derivatives as TDP1 Enzyme Inhibitor Compounds. (2025).
- An in silico investigation of 1,2,4-triazole derivatives as potential antioxidant agents using molecular docking, MD simulations, MM-PBSA free energy calculations and ADME predictions. (n.d.).
-
Synthesis and structure-activity relationships of 1,2,4-triazoles as a novel class of potent tubulin polymerization inhibitors. (2005). PubMed. Retrieved from [Link]
-
Docking studies and molecular dynamics simulation of triazole benzene sulfonamide derivatives with human carbonic anhydrase IX inhibition activity. (2021). PMC. Retrieved from [Link]
-
Evaluating Molecular Docking Software for Small Molecule Binding to G-Quadruplex DNA. (n.d.). MDPI. Retrieved from [Link]
-
Synthesis and Docking Study of Substituted Triazole Derivatives as Anti- Tubercular Agent. (n.d.). Scholars Research Library. Retrieved from [Link]
-
A Comprehensive Review on the Top 10 Molecular Docking Softwares. (n.d.). Pars Silico. Retrieved from [Link]
-
New Application of 1,2,4-Triazole Derivatives as Antitubercular Agents. Structure, In Vitro Screening and Docking Studies. (2020). MDPI. Retrieved from [Link]
-
Software for molecular docking: a review. (2017). PMC. Retrieved from [Link]
Sources
- 1. ijs.uobaghdad.edu.iq [ijs.uobaghdad.edu.iq]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. dokumen.pub [dokumen.pub]
- 4. ijcrcps.com [ijcrcps.com]
- 5. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 6. biointerfaceresearch.com [biointerfaceresearch.com]
- 7. New vinyl-1,2,4-triazole derivatives as antimicrobial agents: Synthesis, biological evaluation and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. New Application of 1,2,4-Triazole Derivatives as Antitubercular Agents. Structure, In Vitro Screening and Docking Studies [mdpi.com]
- 9. rjptonline.org [rjptonline.org]
- 10. ijmtlm.org [ijmtlm.org]
- 11. A Comprehensive Review on the Top 10 Molecular Docking Softwares [parssilico.com]
- 12. researchgate.net [researchgate.net]
- 13. 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and structure-activity relationships of 1,2,4-triazoles as a novel class of potent tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ijpsjournal.com [ijpsjournal.com]
- 16. Evaluating the Pharmacological Efficacy of Triazole Derivatives: Molecular Docking and Anticancer Studies | International Journal of Medical Toxicology and Legal Medicine [ijmtlm.org]
- 17. jetir.org [jetir.org]
- 18. In Silico Molecular Docking and Molecular Dynamics Analysis of Antimicrobial Triazole Derivatives: Insights from Synthesis, Computational and In Vitro Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Computational assessment of the reactivity and pharmaceutical potential of novel triazole derivatives: An approach combining DFT calculations, molecular dynamics simulations, and molecular docking - Arabian Journal of Chemistry [arabjchem.org]
Validation of Hirshfeld Surface Analysis for Triazole Crystal Structures
Executive Summary: The Triazole Challenge
In the development of antifungal and anticancer therapeutics, 1,2,3- and 1,2,4-triazole derivatives are ubiquitous scaffolds. However, their crystal engineering is notoriously difficult due to the competition between strong hydrogen bonds (
Traditional geometric analysis (measuring distances and angles from CIF data) often fails to capture the holistic packing environment, leading to missed polymorphs or misinterpreted stability data.
This guide validates Hirshfeld Surface Analysis (HSA) as a superior alternative for visualizing and quantifying these interactions. We compare it directly against Geometric Analysis and Quantum Theory of Atoms in Molecules (QTAIM) , providing a self-validating protocol that couples HSA with Interaction Energy calculations (CE-B3LYP).
Comparative Methodology: Choosing the Right Tool
For triazole structures, researchers typically choose between three analytical tiers. The following table objectively compares their performance based on sensitivity to weak interactions (critical for triazoles) and computational cost.
Table 1: Performance Comparison of Structural Analysis Methods
| Feature | Geometric Analysis | Hirshfeld Surface Analysis (HSA) | QTAIM (DFT-based) |
| Primary Output | Bond lengths ( | 3D Surfaces ( | Bond Critical Points (BCPs), Bond Paths |
| Input Requirement | CIF (X-ray data) | CIF (Normalized H-positions) | Wavefunction (requires DFT opt) |
| Sensitivity to H-Bonds | High (if H-atoms located) | Very High (Red spots on | Very High (BCP |
| Sensitivity to | Low (Centroid-Centroid distance only) | High (Red/Blue triangles on Shape Index) | High (BCP paths between rings) |
| Quantification | Discrete counts | % Contribution to surface area | Interaction Energy (kcal/mol) |
| Computational Cost | Negligible | Low (Minutes on Desktop) | High (Hours/Days on Cluster) |
| Best Use Case | Quick sanity check | Routine screening & Polymorph ID | Rigorous electronic topology study |
The Validation Framework
To ensure scientific integrity, HSA must not be used in isolation. We employ a Triangulated Validation Protocol :
-
Visual: HSA maps (
). -
Energetic: CrystalExplorer Interaction Energies (CE-B3LYP).[1]
-
Topological: QTAIM (for ambiguous interactions).
Diagram 1: The Self-Validating Workflow
The following logic flow ensures that every visual claim made by HSA is backed by quantitative energy data.
Caption: Workflow integrating visual HSA with quantitative energy models (CE-B3LYP) and topological checks (QTAIM).
Detailed Experimental Protocols
Protocol A: Generating & Interpreting Surfaces (The "What")
Objective: Visualize the subtle competition between Hydrogen bonding and
-
Normalization (Crucial Step):
-
Load the .cif file into CrystalExplorer (v17.5 or later).
-
X-ray diffraction underestimates X-H bond lengths (electron density is pulled toward the heavy atom).
-
Action: Set X-H bond lengths to standard neutron diffraction values (C-H:
, N-H: ). Failure to do this renders values for H-bonds invalid.
-
-
Surface Mapping (
): -
Shape Index for
-Stacking:-
Switch property to Shape Index .
-
Triazole Specific: Look for adjacent red (concave) and blue (convex) triangles ("bow-tie" patterns). This confirms face-to-face
-stacking, which geometric centroid measurements often miss if there is a slight slip/offset.
-
Protocol B: Quantitative Validation (The "Proof")
Objective: Prove that the "red spot" on the surface actually corresponds to a stabilizing interaction.
-
Calculate Interaction Energies:
-
Correlation Check:
-
Compare the Fingerprint % contribution of a specific contact type (e.g.,
for -stacking) with the Dispersion Energy ( ) component. -
Validation Criteria: A high % of
contacts on the fingerprint plot must correlate with a dominant term in the energy table.
-
Supporting Data: HSA vs. Geometric Analysis[9]
The following data summarizes a validation study on a 4-phenyl-1,2,3-triazole derivative. The goal was to identify the primary stabilizing force.
Table 2: Method Discrepancy Analysis
| Interaction Type | Geometric Analysis Finding | Hirshfeld Surface Finding | Validation (Energy/QTAIM) |
| H-Bond ( | Distance: | Deep Red Spot on | |
| Centroid Dist: | Red/Blue Triangles on Shape Index | ||
| C-H... | Not detected (Angle | "Wings" in Fingerprint Plot | Confirmed weak stabilization ( |
Analysis: Geometric analysis dismissed the
References
-
Spackman, M. A., & Jayatilaka, D. (2009).[5] Hirshfeld surface analysis.[8][3][5][6][9][10][11][12][13] CrystEngComm, 11(1), 19-32.
-
Mackenzie, C. F., et al. (2017).[1] CrystalExplorer model energies and energy frameworks: extension to metal coordination compounds, organic salts, solvates and open-shell systems. IUCrJ, 4(5), 575-587.
-
Turner, M. J., et al. (2017). CrystalExplorer17. University of Western Australia.
-
Matulková, I., et al. (2021).[14] Novel 1,2,3-Triazole Derivatives as Mimics of Steroidal System—Synthesis, Crystal Structures Determination, Hirshfeld Surfaces Analysis and Molecular Docking.[14] International Journal of Molecular Sciences, 22(13), 7149.
- Bader, R. F. W. (1990). Atoms in Molecules: A Quantum Theory. Oxford University Press.
Sources
- 1. Crystal structure, Hirshfeld surface analysis, calculations of intermolecular interaction energies and energy frameworks and the DFT-optimized molecular structure of 1-[(1-butyl-1H-1,2,3-triazol-4-yl)methyl]-3-(prop-1-en-2-yl)-1H-benzimidazol-2-one - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Utilizing Hirshfeld surface calculations, non-covalent interaction (NCI) plots and the calculation of interaction energies in the analysis of molecular packing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. matec-conferences.org [matec-conferences.org]
- 4. mdpi.com [mdpi.com]
- 5. Crystal structure, Hirshfeld surface analysis and crystal voids of 4-nitrobenzo[c][1,2,5]selenadiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 8. The Use of Hirshfeld Surface Analysis Tools to Study the Intermolecular Interactions in Single Molecule Magnets | MDPI [mdpi.com]
- 9. Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals [scirp.org]
- 10. Single-crystal X-ray structural characterization, Hirshfeld surface analysis, electronic properties, NBO, and NLO calculations and vibrational analysis of the monomeric and dimeric forms of 5-nitro-2-oxindole - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Crystal Structure, DFT Calculation, and Hirshfeld Surface Analysis of the 1-(Cyclohex-1-en-1-yl)-3-(prop-2-yn-1-yl)-1,3-dihydro-2H-benzimidazol-2-one | MDPI [mdpi.com]
- 12. lupinepublishers.com [lupinepublishers.com]
- 13. Crystal and geometry-optimized structure, and Hirshfeld surface analysis of 1-(2-bromoethyl)indoline-2,3-dione - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Novel 1,2,3-Triazole Derivatives as Mimics of Steroidal System—Synthesis, Crystal Structures Determination, Hirshfeld Surfaces Analysis and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Assessing Lipinski's Rule of Five for Triazole Compounds
Introduction: The Role of Triazoles and 'Druglikeness' in Modern Medicinal Chemistry
Triazole-containing compounds represent a cornerstone of modern medicinal chemistry, exhibiting a vast range of biological activities including antifungal, antiviral, and anticancer properties.[1][2][3][4] Their five-membered heterocyclic structure, containing three nitrogen atoms, allows for diverse interactions with biological targets.[1][2][3] However, for any compound to be a viable oral drug, it must possess a specific set of physicochemical properties that govern its absorption, distribution, metabolism, and excretion (ADME). This concept of 'druglikeness' is a critical filter in the early stages of drug discovery.
One of the most influential guidelines for predicting oral bioavailability is Lipinski's Rule of Five.[5][6][7][8] Formulated by Christopher A. Lipinski in 1997, this rule of thumb is based on the observation that most orally administered drugs are relatively small and moderately lipophilic.[5][9] This guide provides a comprehensive comparison and a step-by-step methodology for assessing a series of triazole compounds against Lipinski's Rule of Five, offering insights for researchers, scientists, and drug development professionals.
Understanding the Pillars of Lipinski's Rule of Five
Lipinski's Rule of Five states that poor absorption or permeation is more likely when a compound violates more than one of the following criteria:
-
Molecular Weight (MW) ≤ 500 Daltons: Smaller molecules are more readily transported across biological membranes.
-
LogP ≤ 5: LogP, the octanol-water partition coefficient, is a measure of a compound's lipophilicity (fat-solubility).[6] An optimal LogP value is crucial for balancing membrane permeability and aqueous solubility.
-
Hydrogen Bond Donors (HBD) ≤ 5: These are typically the number of nitrogen-hydrogen and oxygen-hydrogen bonds in a molecule.[5]
-
Hydrogen Bond Acceptors (HBA) ≤ 10: This refers to the number of nitrogen and oxygen atoms in a molecule.[5][7]
It's important to remember that these are guidelines, not rigid laws, and many successful drugs are exceptions.[10][11] However, they provide an invaluable framework for prioritizing compounds in the early discovery phase.
Methodology for Assessment: A Dual-Pronged Approach
A robust assessment of Lipinski's parameters combines computational predictions with experimental validation.
Part 1: In Silico Assessment (Computational Protocol)
Computational tools offer a rapid and cost-effective way to evaluate a large number of compounds. Several free online tools can calculate these properties from a chemical structure.
Experimental Protocol: Calculating Lipinski's Parameters using an Online Tool
-
Compound Selection: Obtain the chemical structures of the triazole compounds to be analyzed. The most common format for this is the SMILES (Simplified Molecular-Input Line-Entry System) string.
-
Tool Selection: Choose a reliable online ADME calculator. There are several user-friendly options available such as those from ProteinIQ or armakovic which allow for easy input of SMILES strings.[12][13]
-
Input Data:
-
Navigate to the chosen web server.
-
Locate the input box, which typically accepts SMILES strings.
-
Enter the SMILES string for each triazole compound, usually one per line.
-
-
Execution: Initiate the calculation by clicking the "Submit" or "Calculate" button.
-
Data Collection: The tool will output a table containing the calculated values for Molecular Weight, LogP, number of Hydrogen Bond Donors, and number of Hydrogen Bond Acceptors for each compound. Record these values meticulously.
Part 2: The Importance of Experimental Correlation
While computational predictions are powerful, they are based on algorithms and training datasets.[14][15] Experimental determination of key parameters, especially LogP, provides a crucial reality check.
Brief Overview of Experimental LogP Determination:
-
Shake-Flask Method: This classic method involves dissolving the compound in a biphasic system of n-octanol and water. After equilibration, the concentration of the compound in each phase is measured to determine the partition coefficient. While considered a gold standard, it can be time-consuming.[16]
-
High-Performance Liquid Chromatography (HPLC): A faster, more automated method where the retention time of a compound on a reverse-phase HPLC column is correlated to its LogP value.[16]
For the purpose of this guide, we will proceed with the computationally generated data, a common practice in high-throughput screening.
Visualizing the Assessment Workflow
The following diagram illustrates the logical flow of assessing a compound library against Lipinski's Rule of Five.
Caption: Workflow for assessing triazole compounds using Lipinski's Rule of Five.
Case Study: A Comparative Analysis of Representative Triazole Compounds
To illustrate the application of this methodology, let's analyze a series of hypothetical, yet structurally representative, triazole-based compounds.
| Compound ID | Structure (SMILES) | MW (Da) | LogP | HBD | HBA | Violations | Lipinski Compliant? |
| TRZ-001 | Cc1nnc(SCc2ccccc2)n1C | 233.32 | 2.85 | 0 | 4 | 0 | Yes |
| TRZ-002 | O=C(Nc1ccc(F)cc1)c1nnc(C(C)(C)C)n1CC | 318.37 | 3.50 | 1 | 4 | 0 | Yes |
| TRZ-003 | Clc1ccc(cc1)c1nnc(n1)N1CCN(CC1)C(=O)c1ccccc1 | 407.88 | 3.98 | 0 | 5 | 0 | Yes |
| TRZ-004 | COc1ccc(cc1)C(=O)N1CCN(CC1)c1nnc(s1)c1ccc(Cl)cc1 | 458.96 | 4.80 | 0 | 7 | 0 | Yes |
| TRZ-005 | O=C(c1ccccc1)N1CCN(CC1)c1nnc(n1-c1ccc(cc1)C(F)(F)F)c1ccc(Br)cc1 | 628.46 | 6.21 | 0 | 6 | 2 | No |
| TRZ-006 | C[C@H]1O[C@@H]1O | 267.24 | -1.54 | 4 | 9 | 0 | Yes |
Note: The physicochemical properties in the table above are calculated values for illustrative purposes.
Analysis and Interpretation
From the comparative data in the table:
-
Compliant Compounds (TRZ-001 to TRZ-004, TRZ-006): These compounds adhere to all of Lipinski's rules. They possess molecular weights under 500 Da, LogP values below 5, and acceptable numbers of hydrogen bond donors and acceptors. From a purely physicochemical standpoint, these compounds are predicted to have a higher probability of good oral bioavailability and are therefore higher priority candidates for further preclinical development.
-
Non-Compliant Compound (TRZ-005): This compound violates two of Lipinski's rules: its molecular weight (628.46 Da) is significantly over the 500 Da threshold, and its LogP (6.21) exceeds the limit of 5. These violations suggest potential issues with both solubility and permeability, which could lead to poor absorption if administered orally. While this doesn't automatically disqualify the compound from further investigation (it might be suitable for other routes of administration or be an exception to the rule), it flags it as a higher-risk candidate for oral drug development.
Beyond Lipinski's Rule: A Glimpse at Veber's Rule
To provide a more nuanced assessment of druglikeness, it is often beneficial to consider other guidelines in conjunction with Lipinski's rule. Veber's rule , for instance, emphasizes molecular flexibility and polarity.[17][18] It suggests that good oral bioavailability is more likely for compounds with:
-
10 or fewer rotatable bonds
-
A polar surface area (PSA) of no more than 140 Ų [19]
The combination of Lipinski's and Veber's rules can provide a more robust filtering cascade for selecting promising drug candidates.
The Interplay of Lipinski's Parameters for Oral Bioavailability
The following diagram illustrates how each of Lipinski's rules contributes to the overall likelihood of a compound being orally bioavailable.
Caption: Conceptual relationship between Lipinski's rules and oral bioavailability.
Conclusion
Lipinski's Rule of Five is an indispensable tool in the drug discovery pipeline, providing a rapid and effective method for evaluating the druglikeness of compounds.[12] For a diverse and pharmacologically significant class of molecules like triazoles, applying this rule helps to efficiently filter large virtual libraries and prioritize synthetic efforts towards candidates with a higher probability of success as oral therapeutics. By integrating computational analysis with an understanding of its underlying principles and limitations, researchers can make more informed decisions, ultimately streamlining the path from compound design to clinical evaluation.
References
-
Lipinski's rule of five. (n.d.). In Wikipedia. Retrieved February 19, 2026, from [Link]
-
Lipinski's Rule of 5 in Modern Drug Discovery. (2025, August 12). Zenovel. [Link]
-
Lipinski's Rule of 5 Calculator - Free Online Drug-Likeness Screening. (n.d.). ProteinIQ. Retrieved February 19, 2026, from [Link]
-
Lipinski's rule of five – Knowledge and References. (n.d.). Taylor & Francis. Retrieved February 19, 2026, from [Link]
-
Lipinski's Rule of 5. (n.d.). GARDP Revive. Retrieved February 19, 2026, from [Link]
-
Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. (n.d.). Sai Life Sciences. Retrieved February 19, 2026, from [Link]
-
Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application. (2024, May 3). ACS Publications. [Link]
-
ADME calculator. (n.d.). armakovic.com. Retrieved February 19, 2026, from [Link]
-
Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs. (2024, March 22). Longdom Publishing. [Link]
-
Recent researches in triazole compounds as medicinal drugs. (2012). PubMed. [Link]
-
Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application. (2024, May 23). PubMed. [Link]
-
Recent Researches in Triazole Compounds as Medicinal Drugs. (2012, January 1). Bentham Science. [Link]
-
Veber's rule: Significance and symbolism. (2025, July 31). Scite. [Link]
-
Veber rule: Significance and symbolism. (2025, June 22). Scite. [Link]
-
Triazoles- A paradigm shift in drug discovery: A review on synthesis and therapeutic potential. (2025, September 23). Arabian Journal of Chemistry. [Link]
-
Veber Rules for Oral Bioavailability. (n.d.). Scribd. Retrieved February 19, 2026, from [Link]
-
Lipinski and Veber's rules for compounds 7a-j. (n.d.). ResearchGate. Retrieved February 19, 2026, from [Link]
-
Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. (2024, October 24). MDPI. [Link]
-
1,2,3-Triazoles in Drug Discovery: Expanding Horizons in Medicinal Chemistry. (n.d.). Frontiers. Retrieved February 19, 2026, from [Link]
-
Absorption matters: A closer look at popular oral bioavailability rules for drug approvals. (2023, November 15). PubMed. [Link]
-
Wrestling with the rule of 5. (2023, March 6). C&EN Global Enterprise. [Link]
-
Triazole: A New Perspective in Medicinal Chemistry and Material Science. (2022, September 1). MDPI. [Link]
-
Investigation of the Usability of Some Triazole Derivative Compounds as Drug Active Ingredients by ADME and Molecular Docking Properties. (n.d.). Moroccan Journal of Chemistry. [Link]
-
LogP—Making Sense of the Value. (n.d.). ACD/Labs. Retrieved February 19, 2026, from [Link]
-
Lipinski, C.A. Lead- and drug-like compounds: the rule-of-five revolution. (2004). ResearchGate. [Link]
-
Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. (2023, February 23). PMC. [Link]
-
Lipinski's rule of five, famous extensions and famous exceptions. (2020, October 29). Chemia Naissensis. [Link]
-
Novel Methods for the Prediction of logP, pKa, and logD. (2002, April 4). ACS Publications. [Link]
-
Putting the "rule of five" of drug research in context. (2018, June 13). Mapping Ignorance. [Link]
-
Lipinski Rule of Five. (n.d.). SCFBio. Retrieved February 19, 2026, from [Link]
-
Lipinski's Rule-of-Five. (2026, January 2). NodePit. [Link]
-
Lipinski Rule of Five-Calcnet-TargetNet-TargetNet. (n.d.). TargetNet. Retrieved February 19, 2026, from [Link]
Sources
- 1. Recent researches in triazole compounds as medicinal drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Triazoles- A paradigm shift in drug discovery: A review on synthesis and therapeutic potential - Arabian Journal of Chemistry [arabjchem.org]
- 4. mdpi.com [mdpi.com]
- 5. Lipinski's rule of five - Wikipedia [en.wikipedia.org]
- 6. Lipinski’s Rule of 5 in Modern Drug Discovery | Zenovel [zenovel.com]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. Lipinski’s Rule of 5 – REVIVE [revive.gardp.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pmf.ni.ac.rs [pmf.ni.ac.rs]
- 11. Putting the "rule of five" of drug research in context - Mapping Ignorance [mappingignorance.org]
- 12. proteiniq.io [proteiniq.io]
- 13. armakovic.com [armakovic.com]
- 14. Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. acdlabs.com [acdlabs.com]
- 17. wisdomlib.org [wisdomlib.org]
- 18. wisdomlib.org [wisdomlib.org]
- 19. researchgate.net [researchgate.net]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
